Gallium sulfide (GaS)
Description
Structure
2D Structure
Properties
IUPAC Name |
digallium;trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSHTEBQPBBCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Ga+3].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904021 | |
| Record name | Digallium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12024-10-1, 12024-22-5 | |
| Record name | Gallium sulfide (GaS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium sulfide (Ga2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012024225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium sulfide (GaS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digallium trisulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthesis Methodologies for Gallium Sulfide Nanostructures and Thin Films
Vapor-Phase Deposition Techniques for Controlled Gallium Sulfide (B99878) Growth
Vapor-phase deposition techniques are powerful for fabricating high-purity, uniform thin films and nanostructures of gallium sulfide. These methods involve the transport of precursor materials in the vapor phase onto a substrate, where they react and deposit to form the desired material.
Chemical Vapor Deposition (CVD) and its Variants for GaS Film Fabrication
Chemical Vapor Deposition (CVD) is a widely utilized technique for producing large-area and high-quality two-dimensional (2D) materials, including GaS. nih.gov In a typical CVD process, volatile precursors are introduced into a reaction chamber where they decompose and react on a heated substrate to form a thin film. wikipedia.orgelettrorava.com For GaS synthesis, both single-source and dual-source precursors have been explored.
Single-source precursors, which contain both gallium and sulfur in a single molecule, offer advantages such as simpler apparatus and milder process conditions. acs.orgrice.edu For instance, the compound [Ga(S-i-Pr)2(μ-S-i-Pr)]2 has been used as a single-source precursor in a low-pressure CVD process to deposit Ga2S3 films at substrate temperatures between 350 and 610 °C. acs.org The resulting crystalline phase of the gallium sulfide was found to be highly dependent on the substrate material, with γ-Ga2S3 forming on glass, α-Ga2S3 on silicon, and highly oriented γ-Ga2S3 on YSZ (111) substrates. acs.org Another example is the use of [(t-Bu)GaS]4, a cubane-type precursor, in atmospheric pressure Metal-Organic Chemical Vapor Deposition (MOCVD) to produce a metastable cubic phase of GaS. acs.orgrice.edu
MOCVD, a variant of CVD that uses metal-organic precursors, is a major process for manufacturing optoelectronics. wikipedia.orgaixtron.com It allows for the growth of crystalline layers to create complex semiconductor multilayer structures. wikipedia.org In MOCVD, ultrapure gases are injected into a reactor, where they pyrolyze on the wafer surface, leading to the incorporation of elements into a new epitaxial layer. wikipedia.org For example, GaS and Ga2S3 films are commonly obtained by single-source MOCVD. researchgate.net
Researchers have also demonstrated a simple and efficient ambient pressure CVD method using a single-source precursor of Ga2S3 to synthesize 2D GaS crystals. nih.gov This method yielded triangular monolayer domains and multilayer flakes, as well as continuous films with uniform coverage over a significant area, by utilizing hydrogen as a carrier gas. nih.gov
Table 1: Comparison of CVD Methods for Gallium Sulfide Synthesis
| CVD Variant | Precursor(s) | Substrate Temperature (°C) | Resulting Material | Key Findings |
|---|---|---|---|---|
| Low-Pressure CVD | [Ga(S-i-Pr)2(μ-S-i-Pr)]2 | 350–610 | α-Ga2S3, γ-Ga2S3 | Crystalline phase is substrate-dependent. acs.org |
| Atmospheric Pressure MOCVD | [(t-Bu)GaS]4 | 380-420 | Cubic GaS | Formation of a metastable cubic phase. acs.orgresearchgate.net |
| Ambient Pressure CVD | Ga2S3 | 950 | Monolayer and multilayer GaS | Use of H2 carrier gas enables large-area uniform films. nih.gov |
| Plasma-Enhanced CVD (PECVD) | Ga and S (elemental) | Not specified | GaxS1-x films | Initiated by non-equilibrium low-temperature plasma. eco-vector.com |
Molecular Beam Epitaxy (MBE) of Gallium Sulfide Layers
Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that occurs in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr). wikipedia.org It involves the sublimation of ultra-pure elemental sources, creating molecular beams that impinge on a heated substrate, where they condense and react to form a single-crystal film. wikipedia.org This method is renowned for its ability to produce high-quality crystalline materials and nanostructures with abrupt interfaces and precise control over thickness and composition. furukawa.co.jpacs.org
While the direct MBE growth of GaS is less commonly detailed in the provided context, the principles of MBE are highly relevant for the synthesis of related III-V and III-VI compounds like gallium arsenide (GaAs) and gallium selenide (B1212193) (GaSe). acs.orgmdpi.com The growth of GaS films for applications such as GaAs surface passivation has been a subject of study. acs.orgacs.org For instance, GaS films have been grown via MBE for this purpose. acs.org The technique allows for the growth of epitaxial layers, where the crystalline structure of the deposited film is aligned with that of the substrate. wikipedia.org
The growth process in MBE is highly sensitive to parameters like substrate temperature and the flux ratio of the constituent elements. acs.org For example, in the growth of GaSe on GaAs(111)B substrates, the growth temperature is a critical factor, with higher temperatures potentially leading to re-evaporation of the GaSe from the growing surface. mdpi.com Gas-Source MBE (GSMBE), which uses gaseous sources for one or more elements, is an advancement that retains the advantages of MBE while offering improved handling of certain elements like arsenic and phosphorus. furukawa.co.jp
Modulated Flux Deposition (MFD) for Gallium Sulfide Thin Films
Modulated Flux Deposition (MFD) is a physical vapor deposition technique that has been successfully employed to prepare gallium sulfide thin films. researchgate.netsci-hub.se In this method, the fluxes of the constituent elements are modulated and supplied to a substrate, allowing for precise control over the film's stoichiometry and properties. researchgate.netiaea.org
Researchers have deposited GaS thin films on soda-lime glass substrates using MFD at a low deposition rate (1 Å/s) and at temperatures ranging from 150 to 450 °C. researchgate.netiaea.org By varying the supply of elemental sulfur, it was possible to tune the properties of the resulting films. Energy-dispersive X-ray (EDX) analysis revealed that the films were sulfur-deficient GaS. researchgate.net
A key finding from these studies is the influence of sulfur availability and substrate temperature on the optical bandgap of the GaS films. researchgate.net At a deposition temperature of 350 °C, increasing the sulfur supply led to an increase in the bandgap energy from 3.2 to 3.6 eV. researchgate.net In contrast, at a lower temperature of 150 °C, the bandgap remained constant at approximately 3.6 eV, a high value attributed mainly to quantum size effects. researchgate.net This demonstrates that MFD can be used to produce high-transmission GaS thin layers at relatively low substrate temperatures of just 150 °C. researchgate.netscite.ai
Table 2: MFD Synthesis Parameters and Resulting GaS Film Properties
| Substrate Temperature (°C) | Sulfur Availability | Resulting Stoichiometry | Bandgap Energy (eV) | Reference |
|---|---|---|---|---|
| 350 | Variable | Sulfur-deficient GaS | 3.2 - 3.6 | researchgate.net |
| 150 | Variable | Sulfur-deficient GaS | ~3.6 | researchgate.net |
Plasma-Enhanced Atomic Layer Deposition (PEALD) of GaS
Plasma-Enhanced Atomic Layer Deposition (PEALD) is an advanced thin-film deposition technique that offers exceptional control over film thickness, composition, and conformality, making it highly suitable for many optoelectronic and energy storage applications. researchgate.netaip.org ALD processes are based on sequential, self-limiting surface reactions.
A novel PEALD process for gallium sulfide has been developed using trimethylgallium (B75665) (TMG) and a hydrogen sulfide (H₂S)/Argon plasma. aip.orgugent.be This process exhibits linear growth at a rate of approximately 0.65 Å/cycle and is self-limited within a wide temperature range of 70 to 350 °C. researchgate.netaip.orgugent.be The as-deposited films are amorphous, continuous, and free of pinholes, carbon, and oxygen contamination. aip.orgugent.be These films demonstrate high optical transmittance (around 90%) and a band gap of 3.1–3.3 eV. aip.orgugent.be
Another PEALD process utilizes hexakis(dimethylamido)digallium and H₂S plasma, which results in the deposition of crystalline Ga₂S₃ thin films at temperatures as low as 125 °C. researchgate.net This method yields smooth, stoichiometric Ga₂S₃ films with a growth per cycle of 1.71 Å/cycle and no detectable carbon or oxygen impurities. researchgate.net The resulting crystalline films have a cubic structure and exhibit a direct bandgap of 3.2 eV. researchgate.net The use of plasma in the ALD process is crucial, as thermal ALD with the same precursors may not result in growth. aip.org
Solution-Based and Exfoliation Approaches for Gallium Sulfide Materials
Solution-based methods, particularly liquid-phase exfoliation, provide a scalable and cost-effective route for producing two-dimensional gallium sulfide nanosheets. walshmedicalmedia.com These techniques are advantageous for applications requiring large quantities of nanomaterials.
Liquid-Phase Exfoliation for Gallium Sulfide Nanosheet Production
Liquid-phase exfoliation (LPE) is a powerful technique for producing large quantities of 2D nanosheets from layered bulk materials. walshmedicalmedia.comacs.org The process typically involves sonicating the bulk powder in a suitable solvent, which overcomes the weak van der Waals forces holding the layers together, resulting in a dispersion of few-layer nanosheets. walshmedicalmedia.com
For gallium sulfide, LPE has been successfully demonstrated by sonicating layered GaS powder in appropriate solvents. acs.org The choice of solvent is critical, with successful exfoliation observed in solvents with Hildebrand solubility parameters close to 21.5 MPa¹/². acs.org This method can produce GaS nanosheets at concentrations up to approximately 0.2 mg/mL. acs.org The resulting nanosheets typically have lateral sizes ranging from 50 to 1000 nm and thicknesses corresponding to 3 to 80 layers. acs.org
A key advantage of LPE is the ability to size-select the produced nanosheets using controlled centrifugation techniques. acs.org This allows for the preparation of dispersions containing nanosheets with specific size distributions, which is important as the material's properties can be size-dependent. acs.org For example, smaller GaS nanosheets have been shown to be more effective as hydrogen evolution electrocatalysts, suggesting that the catalytically active sites are located at the nanosheet edges. acs.org
Table 3: Characteristics of Liquid-Phase Exfoliated Gallium Sulfide
| Parameter | Value | Reference |
|---|---|---|
| Exfoliation Method | Sonication in suitable solvents | acs.org |
| Optimal Solvent Solubility Parameter | ~21.5 MPa¹/² | acs.org |
| Achievable Concentration | Up to ~0.2 mg/mL | acs.org |
| Nanosheet Lateral Size | 50 - 1000 nm | acs.org |
| Nanosheet Thickness | 3 - 80 layers | acs.org |
Chemical Bath Deposition (CBD) and Modified CBD (M-CBD/SILAR) for GaS Films
Chemical Bath Deposition (CBD) is a solution-based, low-temperature method for depositing thin films onto various substrates. For gallium sulfide, this technique involves the controlled precipitation of GaS from a chemical bath containing gallium and sulfur precursors. The structural, morphological, and optical properties of the GaS films are influenced by deposition parameters such as the concentration of precursors, pH, and temperature. espublisher.com One study reported the successful growth of crystalline GaS films using CBD, which exhibited an island-like structure with randomly distributed crystallites of 28-48 nm in size. espublisher.com The direct and indirect band gaps of these films were calculated to be 2.76 eV and 2.10 eV, respectively. espublisher.com
The Modified Chemical Bath Deposition (M-CBD) method, also known as Successive Ionic Layer Adsorption and Reaction (SILAR), is another technique for thin film deposition. researchgate.net This method involves the sequential immersion of a substrate into separate cationic and anionic precursor solutions, with a rinsing step in between to remove excess ions. ias.ac.in While SILAR is a versatile and cost-effective method for producing a variety of metal sulfide thin films at or near room temperature, its application for GaS is not extensively documented. ias.ac.inmdpi.comresearchgate.net Some literature suggests that gallium sulfide films can be prepared by M-CBD (SILAR). researchgate.net However, it has also been noted that GaS can be unstable in aqueous solutions, which may present challenges for its synthesis via these wet chemical methods. sci-hub.seresearchgate.net
| Deposition Method | Key Parameters | Resulting Film Properties | Reported Band Gap (eV) |
| Chemical Bath Deposition (CBD) | Precursor concentration, pH, temperature | Crystalline, island-like structure, 28-48 nm crystallites | 2.76 (Direct), 2.10 (Indirect) espublisher.com |
| Modified CBD (SILAR) | Precursor concentration, immersion/rinsing times, number of cycles | Method is mentioned for GaS, but detailed studies are limited. researchgate.net | Not specified in detail for GaS. |
Green Synthesis Routes for Gallium Sulfide Nanoparticles
In an effort to develop more environmentally friendly and safer synthesis methods, green synthesis routes for gallium sulfide nanoparticles have been explored. These methods often utilize aqueous solutions at room temperature, avoiding the high temperatures and potential explosion hazards associated with high vapor pressures of sulfur in traditional bulk synthesis. sci-hub.se
One such green synthesis approach involves the reaction of gallium(III) chloride with sodium thiosulfate (B1220275) in water at room temperature. ias.ac.insci-hub.se This method has been shown to produce α-Ga₂S₃ nanocrystals. ias.ac.insci-hub.se The size of the resulting nanoparticles can be controlled by varying the reaction time; for instance, reaction times of 10 and 20 minutes yielded nanoparticles with average sizes of 12 nm and 35 nm, respectively. ias.ac.insci-hub.se These nanoparticles were observed to have well-defined, near-hexagonal shapes and were confirmed to be nanocrystalline. ias.ac.insci-hub.se The optical band gap energies for these nanoparticles were determined to be around 3.41-3.43 eV. ias.ac.insci-hub.se Such green synthesis methods are promising for producing materials for applications like photocatalysis. ias.ac.insci-hub.se Another study highlights the use of a Ga₂S₃ nanocatalyst, synthesized through a green method, for organic reactions under solvent-free conditions, emphasizing its reusability and efficiency. researchgate.net
| Green Synthesis Method | Precursors | Reaction Conditions | Resulting Nanoparticle Size | Optical Band Gap (eV) |
| Aqueous Synthesis ias.ac.insci-hub.se | Gallium(III) chloride, Sodium thiosulfate | Room temperature, 10 min | 12 nm | 3.43 |
| Aqueous Synthesis ias.ac.insci-hub.se | Gallium(III) chloride, Sodium thiosulfate | Room temperature, 20 min | 35 nm | 3.41 |
Bulk Crystal Growth Techniques for Gallium Sulfide
For fundamental studies and as a source material for exfoliation, large, high-quality single crystals of gallium sulfide are essential. Several bulk crystal growth techniques have been employed to produce these crystals, each with its own set of advantages and challenges related to crystal size, purity, and structural perfection. escholarship.orgchemistryjournal.net
Bridgman-Stockbarger Technique for Gallium Sulfide Crystal Growth
The Bridgman-Stockbarger method is a widely used technique for growing single crystals from a melt. aip.org This process involves melting a polycrystalline GaS charge in a sealed ampoule and then slowly lowering the ampoule through a temperature gradient to induce directional solidification. chemistryjournal.netaip.org This technique has been successfully used to grow GaS single crystals. science.gov However, for Ga₂S₃, the presence of a phase transition during cooling can lead to cracks in the grown crystals, suggesting that other methods might be more suitable for achieving high-quality samples of this stoichiometry. science.gov The Bridgman method can produce large crystals, which is advantageous for many applications. escholarship.orgchemistryjournal.net
Chemical Vapor Transport (CVT) and Physical Vapor Transport (PVT) for GaS Crystals
Chemical Vapor Transport (CVT) is a common and effective method for growing high-quality single crystals of layered materials like GaS. escholarship.orgresearchgate.net In this technique, a transport agent, often a halogen like iodine, is used to transport the material from a source zone to a cooler growth zone within a sealed quartz tube. science.govresearchgate.net High-quality hexagonal GaS flakes can be obtained by reacting gallium and sulfur at high temperatures (e.g., 900 °C) for an extended period (e.g., 7 days). researchgate.net This method is known for producing crystals with good stoichiometry and crystallinity. researchgate.net
Physical Vapor Transport (PVT) is similar to CVT but does not use a chemical transport agent. Instead, it relies on the sublimation of the source material and its subsequent condensation in a cooler region. Depending on the growth conditions, different phases of gallium sulfide can be synthesized. For example, one study showed that GaS was formed at 670 °C, while Ga₂S₃ was formed at 800 °C, with a mixture of both phases co-existing at intermediate temperatures. science.govresearcher.life
| Growth Technique | Typical Growth Temperature | Key Features | Resulting Crystal Quality |
| Bridgman-Stockbarger | Above melting point of GaS | Melt growth, directional solidification. chemistryjournal.netaip.org | Can produce large crystals, but phase transitions can be an issue for certain stoichiometries. science.gov |
| Chemical Vapor Transport (CVT) | ~800-900 °C science.govresearchgate.net | Uses a transport agent (e.g., iodine). science.govresearchgate.net | Produces high-quality, hexagonal flakes. researchgate.net |
| Physical Vapor Transport (PVT) | 500-800 °C science.govresearcher.life | No transport agent, relies on sublimation. science.gov | Phase (GaS vs. Ga₂S₃) is dependent on temperature. science.govresearcher.life |
Flux Zone Growth Methods for Optimized Gallium Sulfide Crystal Quality
The flux zone growth method is another technique used to produce high-quality single crystals, particularly for materials that have high melting points or undergo phase transitions. escholarship.orgchemistryjournal.net In this method, a "flux" material is used as a solvent to dissolve the GaS components at a temperature lower than the melting point of GaS itself. The crystal then grows from this solution as it is slowly cooled. This method is known for producing crystals with high structural perfection and purity because it is a halide-free technique and the slow crystallization process allows for perfect atomic structuring with low defect concentrations. escholarship.org Crystals grown by the flux method are often considered to be of superior quality compared to those grown by CVT, exhibiting better electronic and optical performance. escholarship.orgchemistryjournal.net For Ga₂S₃, PbCl₂ has been investigated as a suitable flux for the growth of the transparent cubic phase. diva-portal.org
Fabrication of Specific Gallium Sulfide Morphologies and Dimensionalities
The ability to control the morphology and dimensionality of GaS is critical for its application in various nanotechnologies. Different synthesis strategies have been developed to produce specific forms such as nanosheets, nanotubes, and quantum dots.
Gallium Sulfide Nanosheets: Two-dimensional GaS nanosheets can be produced by both top-down and bottom-up approaches. Liquid exfoliation of bulk GaS powder is a common top-down method. researchgate.net This involves sonicating the powder in a suitable solvent to overcome the weak van der Waals forces between the layers, resulting in dispersions of nanosheets. researchgate.net The lateral size and thickness of the nanosheets can be controlled to some extent by this method. researchgate.net A bottom-up approach for synthesizing GaS nanosheets is Chemical Vapor Deposition (CVD), which can produce high-quality, hexagonal nanosheets. researchgate.net
Gallium Sulfide Nanotubes: One-dimensional GaS nanotubes have been synthesized using a soft chemistry approach. researchgate.netresearcher.life This method involves the reaction of gallium(III) acetylacetonate (B107027) with sulfur in a mixture of long-chain amines, which act as both a solvent and a template to direct the growth of the tubular nanostructures. researchgate.netresearcher.life This synthesis can produce high-purity nanotubes with high yields. researcher.life A vapor-solid method has also been reported for the controlled synthesis of various one-dimensional GaS nanostructures, including nanowires and nanobelts, by controlling the substrate temperature and evaporation source.
Gallium Sulfide Quantum Dots: Gallium sulfide has also been used as a shell material for quantum dots (QDs). For instance, AgInₓGa₁₋ₓS₂ core QDs have been coated with a GaS shell to produce highly luminescent core/shell QDs with tunable emission. This coating enhances the photoluminescence quantum yield and stability of the QDs. The synthesis of these complex nanostructures often involves carefully controlled multi-step reactions in solution.
| Morphology | Synthesis Method(s) | Key Features |
| Nanosheets | Liquid Exfoliation researchgate.net, Chemical Vapor Deposition (CVD) researchgate.net | 2D structure, thickness-dependent properties. |
| Nanotubes/Nanowires | Soft Chemistry (Amine-templated) researchgate.netresearcher.life, Vapor-Solid Method | 1D tubular or wire-like structures. |
| Quantum Dots (Shell) | Solution-based synthesis | Used as a shell material to enhance optical properties of core QDs. |
Controlled Synthesis of Gallium Sulfide Nanoribbons and Nanoclusters
The synthesis of one-dimensional (1D) and zero-dimensional (0D) gallium sulfide (GaS) nanostructures, such as nanoribbons and nanoclusters, is driven by their unique electronic and optical properties, which are distinct from their bulk counterparts. aip.org Control over the size, morphology, and crystallinity of these structures is paramount for their integration into advanced technological applications.
Gallium Sulfide Nanoribbons: A prominent method for producing high-quality, crystalline GaS nanostructures is Chemical Vapor Transport (CVT). This technique is effective for growing single crystals which can then be exfoliated into nanosheets or nanoribbons. nih.gov In a typical CVT synthesis, high-purity gallium and sulfur powders are used as precursors. The process involves sealing the elemental precursors in a quartz tube under a high vacuum (~10⁻⁶ Torr) to prevent oxidation and unwanted side reactions. nih.gov The sealed ampoule is then placed in a furnace and heated to a high temperature, for instance, 900 °C, for an extended period, often lasting several days, to facilitate the reaction and crystal growth. nih.gov This process yields high-quality hexagonal GaS crystals with a layered structure bound by weak van der Waals forces, making them amenable to mechanical exfoliation to produce ultrathin nanoribbons. nih.gov The stability and electronic properties of the resulting nanoribbons are strongly dependent on their edge-type and width. aip.orgmdpi.com
Gallium Sulfide Nanoclusters: Recent research has focused on developing environmentally friendly, or "green," synthesis routes for GaS nanoclusters (nanocrystals) that operate under milder conditions. One such approach is the room-temperature synthesis of α-Ga₂S₃ nanocrystals in an aqueous medium. researchgate.net This method involves the reaction of gallium(III) chloride with sodium thiosulfate in water. The reaction time is a critical parameter that directly influences the size of the resulting nanoclusters. For example, reaction times of 10 and 20 minutes have been shown to produce well-defined, near-hexagonal nanoparticles with average sizes of 12 nm and 35 nm, respectively. researchgate.net These nanocrystalline materials exhibit quantum confinement effects, with optical band gap energies around 3.41-3.43 eV and distinct photoluminescence peaks. researchgate.net
| Parameter | (α-Ga₂S₃)₁ Nanocrystals | (α-Ga₂S₃)₂ Nanocrystals |
| Precursor 1 | Gallium(III) chloride | Gallium(III) chloride |
| Precursor 2 | Sodium thiosulfate | Sodium thiosulfate |
| Solvent | Water | Water |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 10 minutes | 20 minutes |
| Resulting Size | ~12 nm | ~35 nm |
| Optical Band Gap | 3.43 eV | 3.41 eV |
| Reference | researchgate.net | researchgate.net |
Development of Gallium Sulfide Quantum Dots and Quantum Dot Heterostructures
Gallium sulfide has emerged as a key material in the development of heavy-metal-free quantum dots (QDs), particularly for applications in blue light emission. However, pristine GaS QDs often suffer from broad emission spectra due to intrinsic defects. researchgate.netnih.gov To overcome this, significant research has been directed towards the synthesis of core/shell heterostructures, which can passivate surface defects, enhance photoluminescence quantum yield (PLQY), and improve stability.
Gallium Sulfide Core and Core/Shell Quantum Dots: Solution-processed methods are commonly employed for the synthesis of Ga₂S₃ core QDs. These core nanocrystals typically exhibit multiple decay pathways related to intrinsic defects, resulting in broad photoluminescence. researchgate.netnih.gov A significant advancement has been the development of core/shell heterostructures to suppress these defect-related states. By growing a shell of a wider bandgap material, such as zinc sulfide (ZnS), over the Ga₂S₃ core, it is possible to confine the charge carriers within the core and passivate surface trap states. researchgate.netnih.gov This leads to a dramatic improvement in optical properties, yielding efficient and narrow deep-blue emission. researchgate.net
To further enhance performance and stability, a second shell, such as amorphous alumina (B75360) (Al₂O₃), can be added to create a Ga₂S₃/ZnS/Al₂O₃ core/shell/shell structure. researchgate.netnih.gov The alumina layer serves as a robust passivation layer, protecting the QD from environmental degradation and further boosting the PLQY, with values approaching 50% being reported. nih.gov The resulting heterostructures demonstrate excellent optical and colloidal stability. nih.gov
Gallium Sulfide as a Shell Material: Beyond its use as a core material, gallium sulfide (GaSᵧ) has also been effectively utilized as a shell material to enhance the performance of other QD systems. A notable example is its application in coating silver indium gallium sulfide (AgInₓGa₁₋ₓS₂) quaternary QDs. stonybrook.eduacs.org In this architecture, a GaSᵧ shell is grown around the AgInₓGa₁₋ₓS₂ core. The synthesis of the shell is conducted by heating the core QDs with shell precursors, such as gallium acetylacetonate (Ga(acac)₃) and 1,3-dimethylthiourea (DMTU), in a high-boiling point solvent like oleylamine. acs.org The temperature is rapidly increased to around 230 °C and then ramped up more slowly to 280 °C to facilitate uniform shell growth while preventing self-nucleation. acs.org This GaSᵧ shell effectively passivates the core, leading to intense, narrow band-edge emission with tunable peak wavelengths and near-unity PLQY after postsynthetic surface treatments. stonybrook.edu
| Heterostructure Type | Core Material | Shell Material(s) | Synthesis Highlights | Key Findings | Reference |
| Core/Shell/Shell | Ga₂S₃ | 1. ZnS2. Al₂O₃ | Solution-processed synthesis. Overgrowth of ZnS shell followed by an amorphous alumina passivation layer. | Suppresses intrinsic defects, resulting in efficient, narrow deep-blue emission (~400 nm). PLQY approaches 50%. | researchgate.netnih.gov |
| Core/Shell | AgInₓGa₁₋ₓS₂ | GaSᵧ | GaSᵧ shell grown using Ga(acac)₃ and DMTU precursors, heated to 230-280 °C. | Produces intense, green band-edge emission (tunable 499-543 nm) with a narrow full width at half-maximum. | stonybrook.eduacs.org |
Structural Engineering and Polymorphism Studies of Gallium Sulfide Materials
Investigations into Polymorphism and Phase Stability of Gallium Sulfide (B99878)
Gallium Sulfide (GaS) is a layered semiconductor material that exhibits polymorphism, meaning it can exist in multiple crystal structures known as polytypes. These different structural arrangements arise from variations in the stacking sequence of the fundamental S-Ga-Ga-S layers. Within each layer, the bonding is strongly covalent, while weaker van der Waals forces hold the layers together. acs.orgfrontiersin.orgossila.com This structural characteristic allows for the existence of different polytypes, with the most common being the hexagonal β-GaS. acs.orgfrontiersin.org
Characterization of Alpha, Beta, Epsilon, and Gamma Polytypes of Gallium Sulfide
Gallium(II) sulfide (GaS) and Gallium(III) sulfide (Ga₂S₃) both exhibit polymorphism. The GaS polytypes are primarily distinguished by their layer stacking sequences, while Ga₂S₃ polymorphs involve different orderings within the Ga sublattice.
The most commonly cited polytypes for GaS are the hexagonal α-GaS and β-GaS. ossila.com Both possess a hexagonal crystal structure but differ in their stacking arrangement. ossila.com The β-GaS phase is the most energetically favorable and stable polytype, typically crystallizing from the melt with a P6₃/mmc space group. acs.orgfrontiersin.org In this configuration, each layer is composed of two S-Ga-Ga-S quadruple layers, where Ga and S atoms in one layer align directly with those in the adjacent layer. acs.org The β-GaS phase can undergo a reversible transition to the ε-GaS polytype at pressures exceeding 3 GPa. acs.org
Recent studies have also identified a rhombohedral (3R) polytype of GaS, which can be grown using chemical vapor deposition (CVD). unipd.it This phase has a direct bandgap and shows near-blue light emission at room temperature. unipd.it
For Gallium(III) sulfide (Ga₂S₃), four main polymorphs have been identified: monoclinic α'-Ga₂S₃, hexagonal α-Ga₂S₃, hexagonal β-Ga₂S₃ (wurtzite-type), and cubic γ-Ga₂S₃ (zinc blende-type). rsc.orgwikipedia.org The α' phase is thermodynamically stable and stoichiometric. rsc.org The different polymorphs of Ga₂S₃ are related to the crystal structure of zinc blende (ZnS), with gallium atoms occupying tetrahedral positions. wikipedia.org The similarity of the γ-Ga₂S₃ structure to sphalerite is thought to be the reason for gallium's enrichment in sphalerite ores. wikipedia.org
Table 1: Characteristics of Gallium Sulfide (GaS) and Gallium(III) Sulfide (Ga₂S₃) Polytypes
| Compound | Polytype | Crystal System | Space Group | Key Characteristics |
|---|---|---|---|---|
| GaS | β-GaS | Hexagonal | P6₃/mmc | Most stable polytype, composed of S-Ga-Ga-S quadruple layers. acs.orgfrontiersin.org |
| GaS | α-GaS | Hexagonal | - | Hexagonal layered structure differing in stacking sequence from β-GaS. ossila.com |
| GaS | ε-GaS | - | - | Forms from β-GaS under high pressure (>3 GPa). acs.org |
| GaS | 3R-GaS | Rhombohedral | R3m | Grown by CVD, exhibits a direct bandgap. unipd.it |
| Ga₂S₃ | α'-Ga₂S₃ | Monoclinic | Bb or Cc | Thermodynamically stable and stoichiometric. rsc.org |
| Ga₂S₃ | α-Ga₂S₃ | Hexagonal | P6₁ | A superstructure of the β phase. rsc.org |
| Ga₂S₃ | β-Ga₂S₃ | Hexagonal (Wurtzite) | P6₃mc | Exists at higher temperatures than the γ phase. rsc.org |
| Ga₂S₃ | γ-Ga₂S₃ | Cubic (Zinc Blende) | F43m | Structure similar to sphalerite. rsc.orgwikipedia.org |
Influence of Growth Conditions on Gallium Sulfide Crystalline Quality and Structural Perfection
The crystalline quality and the specific polytype of gallium sulfide are highly dependent on the synthesis method and growth conditions. Techniques such as the Bridgman method, chemical vapor transport (CVT), flux zone growth, pulsed-laser deposition (PLD), and chemical vapor deposition (CVD) are employed to produce GaS crystals and films. samaterials.comescholarship.orgnih.gov
Flux-grown and Bridgman-grown crystals are noted for their high structural perfection and superior electronic and optical performance compared to those grown by the more common CVT technique. samaterials.com The choice of synthesis method can significantly impact the purity and crystalline quality of the final GaS product. samaterials.com For instance, high-quality GaS single crystals have been successfully grown using the vertical Bridgman method. researchgate.net
Growth temperature is a critical parameter that dictates the resulting phase and stoichiometry. In chemical vapor deposition, controlling the growth temperature, substrate position, and carrier gas flow rate allows for the synthesis of both monolayer and continuous GaS films. nih.govacs.org Studies using pulsed-laser deposition have shown that at substrate temperatures below 550°C, GaS films are formed, while at temperatures above 650°C, stoichiometric Ga₂S₃ is produced. escholarship.org This demonstrates that temperature can be used to selectively grow different gallium sulfide phases from a single target. escholarship.org Furthermore, sequential phase transitions in Ga₂S₃ nanowires from monoclinic (α') to hexagonal (α), then to wurtzite (β), and finally to cubic (γ) have been observed by lowering the growth temperature from 850°C to 600°C during CVD growth. rsc.org
Defect Chemistry and Engineering in Gallium Sulfide Systems
The electronic and optical properties of gallium sulfide can be significantly modified by the presence of intrinsic defects. Defect engineering, therefore, provides a pathway to tune the material's functionality for specific applications.
Identification and Characterization of Intrinsic Defects in Gallium Sulfide Monolayers
First-principles studies based on density functional theory (DFT) have been used to investigate a range of intrinsic point defects in GaS monolayers. rsc.orgrsc.org These defects include vacancies at gallium (VGa) and sulfur (VS) sites, antisite defects where a gallium atom occupies a sulfur site (GaS) or vice versa (SGa), and interstitial gallium (Gai) and sulfur (Si) atoms. rsc.orgrsc.org
The formation energies of these defects depend on the chemical potential of gallium and sulfur, meaning they are influenced by whether the growth conditions are gallium-rich or sulfur-rich. rsc.org Under Ga-rich conditions, GaS tends to form n-type semiconductors, while S-rich conditions favor the formation of p-type semiconductors. rsc.orgrsc.org Some of these defects can also introduce magnetic properties into the material. For example, monolayers with VGa, GaS, SGa, and Gai defects can acquire a magnetic moment. rsc.orgrsc.org
Table 2: Intrinsic Point Defects in Gallium Sulfide Monolayers
| Defect Type | Description | Impact on Electronic Properties | Magnetic Properties |
|---|---|---|---|
| Gallium Vacancy (VGa) | Missing Gallium Atom | Induces p-type behavior; can lead to half-metallic character. rsc.orgresearchgate.net | Induces a magnetic moment of 1.0 μB. rsc.orgrsc.org |
| Sulfur Vacancy (VS) | Missing Sulfur Atom | Induces n-type behavior under Ga-rich conditions. rsc.org | Spin-unpolarized (non-magnetic). rsc.orgrsc.org |
| Gallium Antisite (GaS) | Gallium Atom on a Sulfur Site | Considered a suitable n-type defect. rsc.orgrsc.org | Induces a magnetic moment of 1.0 μB. rsc.orgrsc.org |
| Sulfur Antisite (SGa) | Sulfur Atom on a Gallium Site | Considered a suitable p-type defect. rsc.orgrsc.org | Induces a magnetic moment of 1.0 μB. rsc.orgrsc.org |
| Gallium Interstitial (Gai) | Gallium Atom in an Interstitial Position | Can lead to half-metallic character. rsc.orgrsc.org | Induces a magnetic moment of 1.0 μB. rsc.orgrsc.org |
| Sulfur Interstitial (Si) | Sulfur Atom in an Interstitial Position | - | Spin-unpolarized (non-magnetic). rsc.orgrsc.org |
Impact of Vacancy Formations on Gallium Sulfide Structure and Functionality
Vacancy defects are unavoidable during the synthesis of two-dimensional materials and have a profound effect on their physical properties. rsc.org In GaS monolayers, both gallium and sulfur vacancies significantly alter the electronic structure.
The presence of a gallium vacancy (VGa) converts the GaS monolayer into a p-type semiconductor. researchgate.netiaea.org It can also induce half-metallic behavior, where one spin channel is semiconducting and the other is metallic. rsc.org The interaction between adjacent Ga vacancies can also affect the magnetic and electronic properties of the defective monolayer. rsc.org
A sulfur vacancy (VS), on the other hand, can lead to a transition from an indirect band gap in the pristine material to a direct band gap in the defective system. iaea.orgresearchgate.net The absence of a sulfur atom can change the band gap energy from approximately 2.3 eV to 1.33 eV. iaea.orgresearchgate.net This ability to engineer the band gap and its nature (direct vs. indirect) through vacancy creation opens up new possibilities for optimizing the optical and electronic properties of GaS for specific device applications. iaea.orgresearchgate.net
Strain Engineering and Mechanical Response of Gallium Sulfide
As a flexible two-dimensional material, gallium sulfide can withstand significant strain before rupturing, making it a prime candidate for strain engineering and flexible electronic devices. acs.org Applying mechanical strain to GaS nanostructures has been shown to be an effective method for tuning their electronic and magnetic properties. researchgate.net
First-principles calculations have demonstrated that the band gaps of GaS nanoribbons can be largely tailored by strain. researchgate.net For instance, applying a tensile strain can markedly reduce the band gap and induce a transition from an indirect to a direct band gap. researchgate.net Conversely, increasing compressive strain can lead to a series of indirect-direct-indirect-direct transitions. researchgate.net This tunability of the band structure through strain suggests potential applications for GaS in nanoelectronics and optoelectronics. researchgate.net
The in-plane stiffness of monolayer GaS is reported to be 86 N/m. researchgate.net The ability to modify the electronic properties, such as carrier effective masses and band gaps, through the application of mechanical strain highlights the potential of GaS in the development of novel strain-tunable devices. researchgate.net
Effects of Uniaxial and Biaxial Strain on Gallium Sulfide Nanostructures
The application of strain to two-dimensional (2D) materials like gallium sulfide (GaS) offers a powerful method for tuning their electronic and optical properties. Research based on density functional theory (DFT) has shown that both biaxial and uniaxial strain can significantly modulate the bandgap of GaS monolayers. researchgate.netresearchgate.net
A key finding is the ability to induce a transition from an indirect to a direct bandgap, which is crucial for enhancing performance in optical applications such as lasers and electroluminescent devices. researchgate.netresearchgate.net Monolayer GaS naturally possesses an indirect bandgap, limiting its efficiency in light-emitting applications. researchgate.net However, the application of uniaxial strain can alter the electronic band structure sufficiently to create a direct bandgap. researchgate.netresearchgate.net Specifically, a compressive uniaxial strain of -10% applied along the armchair (y) direction has been shown to cause this indirect-to-direct bandgap transition. researchgate.netresearchgate.net The reason for this shift is attributed to the increased significance of the p-orbital contribution near the Fermi level under strain. researchgate.netresearchgate.net
The effects of strain on the band structure of GaS monolayers are summarized in the table below.
| Strain Type | Strain Value | Effect on Bandgap | Reference |
| Uniaxial (compressive) | ε = -10% (along y-direction) | Indirect to Direct Transition | researchgate.netresearchgate.net |
| Biaxial/Uniaxial | General | Bandgap modulation | researchgate.netresearchgate.net |
These findings highlight the potential of "strain engineering" to tailor the properties of GaS nanostructures for specific electronic and optoelectronic device applications. researchgate.net
Mechanical Characteristics and Anisotropy of Gallium Sulfide Nanosheets
The mechanical properties of gallium sulfide nanosheets are fundamental to their application in flexible electronics and nanodevices. Studies investigating the response of GaS monolayers to strain have revealed insights into their mechanical nature. researchgate.netresearchgate.net
One of the notable characteristics of monolayer GaS is its mechanical isotropy under pressure. researchgate.netx-mol.com This is quantified by the Poisson's ratio, which describes the transverse response of a material to an applied uniaxial strain. By analyzing the strain energy and the material's response, the Poisson's ratio for a GaS monolayer has been calculated to be 0.23 in the zigzag (x) direction and 0.24 in the armchair (y) direction. researchgate.netresearchgate.net The similarity of these values indicates that the material expands or contracts nearly uniformly in the transverse directions when stretched or compressed, demonstrating its isotropic mechanical nature. researchgate.netresearchgate.net
Further experimental studies using micro- and nanoindentation on bulk GaS crystals, which have a hexagonal structure, provide additional data on their mechanical characteristics. researchgate.net These measurements help in understanding the material's hardness and resistance to deformation.
Table of Mechanical Properties for Gallium Sulfide
| Property | Value | Direction | Material Form | Reference |
|---|---|---|---|---|
| Poisson's Ratio | 0.23 | Zigzag (x) | Monolayer | researchgate.netresearchgate.net |
The mechanical stability and isotropic nature of GaS nanosheets are advantageous for the development of robust and reliable nanomechanical systems and flexible electronic devices. researchgate.netnih.gov
Surface Reconstruction and Interface Phenomena in Gallium Sulfide Heterostructures
The surface and interface properties of gallium sulfide are critical, particularly in heterostructures where interactions with other materials dictate device performance. A significant phenomenon is the formation of a self-assembled native oxide layer when GaS is exposed to ambient conditions. researchgate.net This results in a GaS/oxide heterostructure with unique properties.
Recent studies show that this native oxide skin, approximately 3 nm thick, is not a passive layer but actively enhances the catalytic and sensing capabilities of the material. researchgate.net It provides additional active sites and improves charge transfer dynamics, which is beneficial for applications like water splitting and gas sensing. researchgate.net
Defects, specifically surface sulfur vacancies, play a crucial role in the surface chemistry of GaS. While the energy barrier for water dissociation on a pristine GaS surface is high (+419.3 kJ mol⁻¹), the presence of sulfur vacancies significantly lowers this barrier. researchgate.net On a defective GaS₀.₉₆ surface, the process becomes energetically favorable at room temperature (-147.6 kJ mol⁻¹). researchgate.net This turns defective GaS into an efficient catalyst for the hydrogen evolution reaction (HER) in alkaline environments. researchgate.net
Advanced Electronic Structure Investigations of Gallium Sulfide
Density of States and Quantum Confinement Effects in Gallium Sulfide (B99878) Nanomaterials
The density of states (DOS) describes the number of available electronic states at each energy level. In nanomaterials, the DOS is profoundly affected by quantum confinement, which arises when the material's dimensions are reduced to be comparable to the de Broglie wavelength of the charge carriers.
Quantum confinement in GaS nanoflakes leads to the quantization of energy levels, which manifests as a widening of the band gap with decreasing thickness. This confinement effect fundamentally alters the continuous DOS profile of a bulk material into a discrete or step-like structure in lower-dimensional systems like quantum wells (2D flakes). inflibnet.ac.in
The analysis of the total and projected density of states provides deeper insight into the electronic structure of GaS. For bulk GaS, the DOS shows a continuous distribution of states. However, as the material is thinned down, the DOS profile undergoes significant changes.
In monolayer GaS, the unique "pudding mold" dispersion of the VBM leads to a van Hove singularity, which is a sharp peak in the DOS at the valence band edge. researchgate.net This singularity signifies a large number of available states at that specific energy, which is beneficial for enhancing light-matter interactions. researchgate.net
The projected density of states (PDOS) confirms the orbital contributions mentioned previously. For monolayer GaS, the states near the Fermi level in the valence band are dominated by S-p and Ga-d orbitals, while the conduction band is mainly composed of Ga-p and S-p orbitals. aip.org As the number of layers increases, the sharp features in the DOS of the monolayer smooth out, gradually approaching the profile of the bulk material. This evolution of the DOS with thickness is a direct consequence of the interplay between interlayer coupling and quantum confinement effects.
Evolution of HOMO-LUMO Gaps with Size and Functionalization in GaS Nanostructures
The electronic properties of gallium sulfide (GaS) nanostructures, particularly their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, are highly sensitive to quantum confinement effects and surface modifications. The HOMO-LUMO gap is the energy difference between the highest energy level occupied by electrons and the lowest energy level that is empty, which is a critical parameter that determines the nanostructure's optical and electronic characteristics. wikipedia.org
As a general principle in semiconductor nanostructures, the HOMO-LUMO gap tends to decrease as the size of the nanostructure or quantum dot (QD) increases. researchgate.netmdpi.com This phenomenon, known as the quantum size effect, is attributed to the delocalization of electron wavefunctions over a larger volume, which reduces the confinement energy. Conversely, as the dimensions of the GaS nanostructure are reduced, the charge carriers become more confined, leading to a widening of the HOMO-LUMO gap. However, this decrease is not always monotonic and can be influenced by the specific geometry and the number of surface dangling bonds for bare nanoclusters. researchgate.net
Functionalization, the process of attaching specific molecules or functional groups to the surface of the nanostructure, provides a powerful method for tuning the HOMO-LUMO gap. Surface capping or passivation can significantly alter the electronic energy levels. researchgate.net For instance, passivating the surface of a quantum dot, which involves saturating dangling bonds, typically leads to an increase in the HOMO-LUMO gap compared to the corresponding bare quantum dot. researchgate.net
The specific chemical nature of the functional group plays a crucial role. Studies on other materials, such as graphitic carbon nitride (g-C₃N₄), have shown that different functional groups can either narrow or widen the band gap. mdpi.com For example, substituting with C≡N or C=O groups can narrow the HOMO-LUMO gap, while O-H groups may slightly increase it. mdpi.com A similar approach could be applied to GaS nanostructures, where the choice of ligand or passivating agent could be used to precisely engineer the electronic and optical properties for specific applications. The modification of the gap is achieved by introducing new electronic states near the band edges or by altering the electrostatic potential at the surface.
Table 1: General Trends in HOMO-LUMO Gap of Nanostructures
| Factor | Change | Effect on HOMO-LUMO Gap | Rationale |
|---|---|---|---|
| Size | Increase | Decrease | Quantum Size Effect: Reduced carrier confinement. researchgate.netmdpi.com |
| Size | Decrease | Increase | Quantum Size Effect: Increased carrier confinement. researchgate.netmdpi.com |
| Surface Passivation | Addition | Increase (typically) | Saturation of dangling bonds removes mid-gap states. researchgate.net |
| Functionalization | Varies by group | Increase or Decrease | Introduction of new states and/or surface dipoles. mdpi.com |
Carrier Transport Mechanisms in Gallium Sulfide
Carrier transport in gallium sulfide is fundamentally governed by its electronic band structure. Bulk GaS is an indirect bandgap semiconductor. acs.org This characteristic is known to lead to longer carrier lifetimes compared to direct-gap materials, as electron-hole recombination requires the involvement of a phonon to conserve momentum. acs.orgcore.ac.uk Such prolonged carrier lifetimes are advantageous for devices that rely on sustained carrier dynamics, such as photodetectors. acs.orgfrontiersin.org
Theoretical calculations and experimental validations using Angle-Resolved Photoemission Spectroscopy (ARPES) have provided significant insights into the GaS band structure. acs.orgcore.ac.uk The valence bands are primarily composed of contributions from Gallium 4s, Gallium 4p, and Sulfur 3p orbitals. acs.org A key feature of the band structure near the Γ point (the center of the Brillouin zone) is its parabolic nature, which suggests a low effective mass for charge carriers. acs.org Low effective mass is directly beneficial for achieving high carrier mobility. acs.orgcore.ac.uk As the thickness of GaS is reduced to few-layer and monolayer regimes, the valence band maximum exhibits a unique "pudding mold" or "Mexican hat" dispersion, which is associated with a higher density of states (DOS) that can enhance carrier mobility. acs.org
Investigations into Carrier Mobility in Gallium Sulfide Devices
The mobility of charge carriers (electrons and holes) is a critical parameter for the performance of electronic devices. The unique band structure of GaS is predicted to support high carrier mobility. acs.orgcore.ac.uk The parabolic dispersion of the bands near the Γ point implies a low effective mass for charge carriers, which is a primary factor contributing to high mobility. acs.org Furthermore, the evolution of the valence band into a "pudding mold" shape in few-layer GaS is expected to enhance the density of states near the band edge, which can further boost carrier mobility. acs.org
While direct experimental mobility values for a wide range of GaS-based devices are still emerging in the literature, studies on related III-VI materials like Gallium Selenide (B1212193) (GaSe) provide valuable context. In GaSe crystals, carrier mobility has been shown to be dependent on the applied electric field, particularly at low temperatures (T ≤ 150 K). researcher.liferesearchgate.net This dependence is not attributed to the heating of charge carriers but rather to the elimination of drift barriers through charge injection. researcher.liferesearchgate.net Similar field-dependent mobility effects could be anticipated in GaS devices, influenced by factors such as material purity, doping levels, and the presence of structural defects. The efficiency of carrier collection in photodetectors and the switching speed of transistors are directly impacted by carrier mobility, making its comprehensive characterization in GaS a crucial area of ongoing research. arxiv.org
Schottky Barrier Height Studies at Metal-Gallium Sulfide Interfaces
When a metal is brought into contact with a semiconductor like gallium sulfide, a potential energy barrier known as a Schottky barrier is formed at the interface. The height of this barrier (Schottky Barrier Height, SBH) governs the flow of charge carriers across the junction and is a determining factor in the performance of devices such as diodes and transistors. youtube.com
According to the ideal Schottky-Mott rule, the SBH should be a linear function of the metal's work function and the semiconductor's electron affinity. youtube.commdpi.com However, for many semiconductor systems, the experimentally observed SBH shows a much weaker dependence on the metal work function than predicted. cuny.edu This phenomenon is known as Fermi level pinning, where the Fermi level at the interface is "pinned" within a narrow energy range due to the presence of interface states, such as metal-induced gap states (MIGS) or defect states. mdpi.comcuny.edu
The degree of Fermi level pinning is related to the ionicity of the semiconductor. Covalently bonded semiconductors tend to exhibit strong pinning, while more ionic materials show weaker pinning and a greater dependence of SBH on the metal work function. cuny.edu While specific and comprehensive SBH data for a wide range of metals on GaS is a subject of detailed research, the general principles of Schottky barrier formation apply. The choice of metal, the quality of the GaS surface, and the processing conditions used to fabricate the contact all play a critical role in determining the final barrier height. mdpi.com For instance, the presence of surface oxides or contaminants can introduce additional interface states, further complicating the SBH behavior. Understanding and controlling the SBH at metal-GaS interfaces is essential for designing efficient contacts, which can be either rectifying (Schottky) or non-rectifying (ohmic) depending on the barrier height. youtube.com
Table 2: Factors Influencing Schottky Barrier Height (SBH) at Metal-Semiconductor Interfaces
| Factor | Description | Impact on SBH |
|---|---|---|
| Metal Work Function | The minimum energy required to remove an electron from the metal surface. | In ideal (unpinned) contacts, SBH is directly proportional to the work function. mdpi.com |
| Fermi Level Pinning | The fixing of the Fermi level at the interface due to interface states. | Reduces the dependence of SBH on the metal work function. mdpi.comcuny.edu |
| Interface States | Electronic states located within the semiconductor's band gap at the interface. | Can be caused by defects, dangling bonds, or metal-induced gap states (MIGS), leading to pinning. mdpi.comaip.org |
| Interfacial Layer | A thin insulating layer (e.g., native oxide) between the metal and semiconductor. | Can depin the Fermi level and modify the effective barrier height. aip.org |
Electronic Structure Modification via Doping and Functionalization in Gallium Sulfide
Effects of Substitutional Doping (e.g., Si, B, O, N, C, H, F, Cl, Transition Metals) on GaS Electronic Properties
Substitutional doping, where host atoms in the GaS lattice are intentionally replaced by foreign atoms (dopants), is a primary method for tuning its electronic properties. nih.gov This process can alter carrier concentration, modify the band gap, and introduce new functionalities like magnetism. The effects of doping are highly dependent on the type of dopant, its concentration, and the lattice site it occupies (e.g., substituting for Ga or S).
Doping with elements from different groups in the periodic table can be used to create n-type or p-type GaS. For example, substituting a group III element like Gallium with a group IV element like Silicon (Si) would introduce an extra valence electron, potentially leading to n-type conductivity. Conversely, doping with a group II element could result in p-type behavior. The introduction of dopants creates localized impurity energy levels within the band gap or near the band edges, which directly influences the material's conductivity and optical absorption characteristics. mdpi.com
Doping with non-metal elements such as Nitrogen (N), Oxygen (O), or Carbon (C) can also significantly modify the electronic structure. These atoms can substitute for Sulfur, altering the local bonding environment and electronic states. Halogens like Fluorine (F) and Chlorine (Cl) are also potential dopants that could be used to passivate defects or modify surface properties.
Introducing transition metals (e.g., Sc, Ti, V, Cr, Mn, Fe) as dopants can have more complex effects, including the introduction of spin-polarized states, which is relevant for spintronic applications. researchgate.netresearchgate.net Studies on other semiconductors show that transition metal dopants can introduce multiple d-orbital states within the band gap, which can significantly alter the electronic and magnetic properties. researchgate.netaps.org The stability and electronic impact of each dopant must be carefully considered, as some substitutions may be energetically unfavorable or may create deep-level defects that act as charge traps, hindering carrier transport. mdpi.com
Table 3: Predicted Effects of Substitutional Dopants on GaS Electronic Properties
| Dopant Element(s) | Host Atom Replaced | Expected Effect | Potential Application |
|---|---|---|---|
| Si, C | Ga | n-type doping | Transistors, Diodes |
| B | Ga | p-type doping | Transistors, Diodes |
| O, N | S | Modification of band structure, defect states | Optoelectronics, Catalysis |
| H, F, Cl | S (or interstitial) | Defect passivation, band gap tuning | Device stability, Optoelectronics |
Impact of Edge Termination and Surface Passivation on Gallium Sulfide Electronic States
The surfaces and edges of gallium sulfide nanostructures, such as nanosheets or nanoribbons, contain atoms with unsaturated or "dangling" bonds. These dangling bonds can introduce undesirable electronic states within the band gap, which act as charge trapping and recombination centers, degrading device performance. chalcogen.routdallas.edu Surface passivation and controlled edge termination are crucial techniques to mitigate these effects.
Passivation involves treating the GaS surface to chemically saturate these dangling bonds. chalcogen.ro Sulfide treatments, for instance using compounds like ammonium (B1175870) sulfide ((NH₄)₂S), have been shown to be effective for passivating related III-V semiconductors like Gallium Arsenide (GaAs). chalcogen.ropurdue.edu Such treatments remove native oxides and form stable Ga-S bonds, effectively eliminating surface states from the band gap and reducing surface recombination velocity. chalcogen.ro A similar strategy would be highly effective for GaS, creating a chemically stable and electronically clean surface.
Other passivation agents, such as halogens, can also be employed. For example, treating a GaAs surface with a dilute HCl solution can result in an ordered, air-stable chlorine-terminated surface that eliminates surface band-gap states. researchgate.net The termination of GaS edges with specific atoms or functional groups can also be used to control the electronic states localized at the edges. Different edge terminations can lead to metallic or semiconducting behavior in nanoribbons, offering a route to engineer the charge transport pathways in nanoelectronic devices. The choice of passivating agent or terminating group is therefore a critical design parameter for optimizing the electronic and optical properties of GaS-based nanodevices. d-nb.info
Induction of Semiconductor-to-Metallic Transitions in GaS through External Stimuli
The electronic properties of Gallium Sulfide (GaS), a layered semiconductor, are not static and can be significantly altered by the application of external stimuli. Research into these modifications is crucial for the development of novel electronic and optoelectronic devices. The ability to induce a transition from a semiconducting to a metallic state allows for the dynamic control of the material's conductivity, opening avenues for applications such as switches, sensors, and phase-change memory. This transition is fundamentally linked to the closure of the material's band gap, where the valence and conduction bands overlap, allowing for the free movement of electrons characteristic of a metal. Key external stimuli capable of inducing this change include mechanical strain, high pressure, and strong electric fields.
Mechanical Strain
Theoretical investigations using Density Functional Theory (DFT) have shown that mechanical strain is a potent tool for tuning the electronic band structure of monolayer GaS. arxiv.orgresearchgate.net While unstrained monolayer GaS is an indirect band gap semiconductor, the application of biaxial tensile strain progressively reduces the band gap. researchgate.net Calculations predict that as the tensile strain increases, the band gap vanishes, ultimately inducing a semiconductor-to-metal transition. researchgate.netresearchgate.net
This metallization occurs because the applied strain alters the interatomic distances and the overlap between atomic orbitals, which in turn modifies the electronic band structure. Specifically, tensile strain can cause the conduction band minimum (CBM) and the valence band maximum (VBM) to move closer in energy until they overlap. One theoretical study indicates this transition occurs at approximately 14% tensile strain. researchgate.net Another calculation suggests that the band gap vanishes at a biaxial tensile strain of up to 15%. researchgate.net
These findings highlight the potential of "strain engineering" to control the electronic phases of GaS nanosheets for applications in flexible and tunable electronic devices. acs.org
Table 4.4.3.1: Theoretical Predictions for Strain-Induced Metallization of Monolayer GaS This table is based on theoretical DFT calculations and awaits experimental verification.
| Stimulus | Material Form | Predicted Transition Point | Methodology | Reference |
|---|---|---|---|---|
| Biaxial Tensile Strain | Monolayer GaS | ~14% | First-principles calculations | researchgate.net |
| Biaxial Tensile Strain | Monolayer GaS | Vanishes up to 15% | Density Functional Theory (DFT) | researchgate.net |
High Pressure
Applying high pressure is a well-established method for inducing metallization in many semiconducting materials. wikipedia.org This is because pressure reduces the volume of the crystal lattice, forcing the electron orbitals of adjacent atoms to overlap more significantly. This increased overlap broadens the energy bands, which can lead to the closure of the band gap and a transition to a metallic state.
Electric Field
An external electric field can also be used to modulate the electronic properties of semiconductors and, in some cases, induce a metallic state. The application of a strong perpendicular electric field can cause a significant shift in the energy bands, an effect known as the Stark effect. This can lead to a reduction in the band gap and, at a critical field strength, a transition to a metallic state.
Theoretical studies on related two-dimensional, Ga-based group III-V monolayers (such as GaN, GaP, GaAs, and GaSb) have predicted that a perpendicular electric field can effectively decrease the energy band gap and induce a semiconductor-to-metal transition. researchgate.net This provides a strong indication that monolayer or few-layer GaS would exhibit similar behavior. The electric field induces a potential difference across the material, which tilts the energy bands and reduces the gap. However, specific theoretical or experimental values for the critical electric field required to induce metallization in GaS have not yet been established. The investigation of electric-field-induced phase transitions remains a promising area for future research on GaS. princeton.edu
Optoelectronic Phenomena and Advanced Optical Studies of Gallium Sulfide
Light-Matter Interaction and Absorption Spectroscopy in Gallium Sulfide (B99878)
The interaction of light with gallium sulfide provides fundamental insights into its electronic structure and potential for optoelectronic applications. Absorption spectroscopy is a primary tool for elucidating these properties.
UV-Vis Absorption Spectra of Gallium Sulfide Materials
The UV-Vis absorption spectrum of gallium sulfide is characterized by a sharp increase in absorption at the band edge, which is indicative of the energy required to excite an electron from the valence band to the conduction band. For bulk GaS, this absorption edge corresponds to an indirect bandgap of approximately 2.35 eV to 2.6 eV. frontiersin.orgoptica.org The optical absorption spectrum of GaS thin films can show features related to the material's composition and crystalline structure. For instance, thin films of gallium sulfide (GaxS1−x) have been shown to be wide-gap materials with a band gap in the range of 2.85–3.05 eV. researchgate.neteco-vector.com The optical transmittance spectra of GaS layers often show a pronounced dip around 3.9 eV, which is consistent with interband critical points. frontiersin.org
Below is a data table summarizing the reported bandgap values for Gallium Sulfide in different forms.
| Material Form | Bandgap Type | Energy (eV) |
| Bulk GaS | Indirect | 2.35 - 2.6 |
| Monolayer GaS | Indirect | > 3.0 |
| GaS Thin Film | Direct | 2.76 |
| GaS Thin Film | Indirect | 2.10 |
Influence of Chemical Modification on GaS Absorption Properties (Redshift/Blueshift Phenomena)
Chemical and structural modifications can significantly influence the absorption properties of gallium sulfide, leading to observable redshift or blueshift phenomena. A prominent example of this is the quantum confinement effect observed in the transition from bulk GaS to few-layer or monolayer GaS. As the thickness of the material decreases, the bandgap energy increases, resulting in a blueshift of the absorption edge. optica.org Theoretical calculations and experimental data have shown that the indirect bandgap of GaS can increase from its bulk value of around 2.6 eV to approximately 3.1 eV for a monolayer. optica.org This tunability of the bandgap through dimensional reduction is a key feature for tailoring the optical properties of GaS for specific applications. Doping with other elements can also introduce new energy levels within the bandgap, potentially leading to a redshift in absorption as lower energy photons can be absorbed.
The following table illustrates the thickness-dependent bandgap of GaS, demonstrating the blueshift phenomenon.
| Number of Layers | Bandgap Energy (eV) |
| Bulk | ~2.6 |
| ~5 layers | ~2.7 |
| Monolayer (extrapolated) | ~3.1 |
Characterization of Interband Transitions and Excitonic Structures in Gallium Sulfide
The electronic band structure of gallium sulfide gives rise to specific interband transitions. In bulk GaS, the valence band maximum is located at the Γ point, while the conduction band minimum is at the M point of the Brillouin zone, defining it as an indirect bandgap semiconductor. frontiersin.orgoptica.org However, a direct transition at the Γ point with a slightly higher energy (in the range of 2.8–3.0 eV for bulk) is also present. frontiersin.org These transitions can be identified as critical points in the optical spectra. frontiersin.org
Upon absorption of a photon with sufficient energy, an electron is promoted to the conduction band, leaving a hole in the valence band. The Coulomb interaction between the electron and the hole can lead to the formation of a bound state known as an exciton. These excitonic states manifest as sharp peaks in the absorption spectrum, typically just below the bandgap energy. The presence and characteristics of these excitonic structures are crucial for understanding the light-matter interaction in GaS and are influenced by factors such as temperature, crystal quality, and dimensionality.
Photoluminescence (PL) Spectroscopy and Defect Luminescence in Gallium Sulfide
Photoluminescence spectroscopy is a powerful, non-destructive technique used to investigate the electronic and optical properties of semiconductors, including gallium sulfide. wikipedia.org It provides information on band structure, defect states, and recombination mechanisms. youtube.com
Near Band Edge Emission Characteristics of GaS
Near-band-edge (NBE) emission in semiconductors results from the recombination of electrons and holes across the bandgap. quora.comquora.com In gallium sulfide, the NBE photoluminescence is directly related to its electronic band structure. Due to its nature as an indirect bandgap semiconductor, the probability of direct radiative recombination is lower than in direct bandgap materials. frontiersin.orgquora.com The characteristics of the NBE emission, such as its intensity and peak position, are sensitive to temperature and the number of layers. As the thickness of GaS is reduced to a few layers, a significant increase in photoluminescence intensity has been observed, which is attributed to changes in the band structure and a reduction in non-radiative recombination pathways.
Studies of Deep Photoluminescence Bands and Donor-Acceptor Pair Recombination in Gallium Sulfide
In addition to the near-band-edge emission, the photoluminescence spectra of gallium sulfide often exhibit broad emission bands at lower energies. These deep photoluminescence bands are typically associated with the presence of defects and impurities within the crystal lattice, which create energy levels within the bandgap.
Low-temperature photoluminescence studies of GaS single crystals have revealed the presence of multiple broad emission bands below 2.4 eV. aip.orgaip.org The temperature and excitation intensity dependence of these bands suggest that they originate from donor-acceptor pair (DAP) recombination. aip.orgaip.orgdntb.gov.ua In this process, an electron trapped at a donor impurity recombines with a hole trapped at an acceptor impurity. The energy of the emitted photon depends on the distance between the donor and the acceptor in the lattice. stanford.edu For two of the visible bands in GaS, the peak energies shift with temperature in a manner consistent with the bandgap energy shift. aip.org However, a third band in the near-infrared region shows a more complex temperature dependence, with an initial blueshift at low temperatures, followed by a redshift at intermediate temperatures, and another blueshift near room temperature. aip.orgaip.org This behavior can be explained using a configuration coordinate model, suggesting that the recombination centers are likely located at nearest-neighbor lattice or interstitial sites. aip.orgaip.org
The following table summarizes the observed deep photoluminescence bands in Gallium Sulfide.
| Emission Band Region | Peak Energy (approx.) | Origin |
| Visible | < 2.4 eV | Donor-Acceptor Pair Recombination |
| Near-Infrared | < 2.4 eV | Donor-Acceptor Pair Recombination |
Suppression of Defect-Mediated Luminescence in Gallium Sulfide Core/Shell Structures
Intrinsic defects in gallium sulfide (GaS) nanocrystals can create various decay pathways for charge carriers, often resulting in broad and inefficient photoluminescence (PL). These defect states can trap charge carriers, leading to non-radiative recombination or emission at undesirable wavelengths, which hinders the performance of GaS in optoelectronic applications requiring sharp and efficient light emission. A prominent strategy to mitigate these issues is the fabrication of core/shell heterostructures, where a shell material with a wider bandgap is grown around the GaS core.
Research into gallium sulfide (Ga₂S₃) quantum dots (QDs) has shown that their PL properties are often dominated by intrinsic defects, leading to a wide-ranging emission spectrum. To counter this, a zinc sulfide (ZnS) shell can be grown over the Ga₂S₃ core QDs. This core/shell structure effectively passivates the surface defect states, suppressing the defect-mediated recombination pathways. The result is an enhancement of the desired narrow, deep blue band-edge emission at approximately 400 nm. researchgate.net
Further enhancement of the optical properties can be achieved through additional surface passivation. Overcoating the GaS/ZnS core/shell structure with a layer of amorphous alumina (B75360) (Al₂O₃) has been demonstrated to significantly boost the photoluminescence quantum yield (PLQY) to nearly 50%. This multi-shell passivation not only improves the emission efficiency but also enhances the optical and colloidal stability of the nanomaterials. researchgate.net The formation of a type-I heterostructure in Ga₂S₃/ZnS QDs confines the charge carriers within the core, thereby increasing the probability of radiative recombination and leading to more efficient light emission. researchgate.net
Nonlinear Optical Properties of Gallium Sulfide
Gallium sulfide is a versatile material that exhibits a range of nonlinear optical (NLO) phenomena, making it a candidate for various photonic and optoelectronic applications. polyu.edu.hk Its NLO activities include second harmonic generation (SHG), two-photon excited fluorescence (TPEF), and broadband nonlinear absorption. polyu.edu.hk These properties are often dependent on the material's structure, such as the number of layers in two-dimensional (2D) nanosheets.
Second Harmonic Generation (SHG) and Layer-Dependent Response in 2D GaS
Second harmonic generation is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material and are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. A key requirement for SHG is a non-centrosymmetric crystal structure, meaning the material must lack inversion symmetry.
In two-dimensional (2D) GaS, the SHG response is strongly dependent on the number of layers. Atomically thin GaS nanosheets with an odd number of layers exhibit a strong SHG signal because their crystal structure (P6̅m2 space group) is non-centrosymmetric. researchgate.net Conversely, GaS nanosheets with an even number of layers possess a centrosymmetric structure (P3̅m1 space group), which results in the absence of an SHG signal. researchgate.net This layer-dependent behavior provides a powerful all-optical method for identifying the stacking symmetry and the number of layers in exfoliated GaS flakes.
The efficiency of the SHG process is quantified by the second-order nonlinear optical susceptibility, χ⁽²⁾. Experimental studies have determined significant χ⁽²⁾ values for GaS, highlighting its potential for NLO devices.
A χ⁽²⁾ value of 39 pm/V was calculated for a 27-layer GaS sample at an excitation wavelength of 800 nm. researchgate.net
A higher χ⁽²⁾ value of 47.98 pm/V was reported for three-layer GaS. polyu.edu.hk
These values are notably higher than those reported for other 2D materials like InSe, GaSe, and h-BN of similar thicknesses, indicating the superior second-order NLO properties of GaS. polyu.edu.hkresearchgate.net
Two-Photon Excited Fluorescence (TPEF) in Gallium Sulfide Nanomaterials
Two-photon excited fluorescence is a nonlinear optical process where a fluorophore is excited by the simultaneous absorption of two lower-energy photons. This phenomenon is intrinsically linked to two-photon absorption (TPA). TPEF allows for excitation with longer-wavelength light (typically in the near-infrared range), which offers advantages such as deeper penetration into scattering media and reduced phototoxicity in biological applications.
Studies on 2D GaS nanomaterials have demonstrated the presence of TPEF. When excited with near-infrared laser light, GaS shows fluorescence at higher energies. Specifically, TPEF has been observed in the range of 800 to 860 nm alongside the SHG signal. polyu.edu.hk The observation of TPEF confirms the two-photon absorption capability of 2D GaS, opening possibilities for its use in applications like multi-photon imaging and 3D microfabrication.
Broadband Nonlinear Absorption Characteristics and Saturable Absorption in GaS
The nonlinear absorption properties of a material describe how its absorption coefficient changes with the intensity of incident light. Gallium sulfide exhibits versatile nonlinear absorption characteristics that vary with the excitation wavelength. These properties have been investigated using techniques such as the open-aperture Z-scan method. acs.orgfrontiersin.org
At certain wavelengths, GaS demonstrates saturable absorption (SA) , a phenomenon where the material's absorption decreases at high light intensities. wikipedia.org This occurs when a high-intensity laser excites electrons from the ground state to an upper energy state at a rate so high that the ground state becomes depleted, thus "saturating" the absorption. wikipedia.org This property is crucial for devices like passive mode-lockers and Q-switches in ultrafast lasers. acs.orgnih.gov
Conversely, at other wavelengths, GaS can exhibit reverse saturable absorption (RSA) or two-photon absorption (TPA) , where the absorption increases with light intensity. This is useful for optical limiting applications, which protect sensitive optical components from high-intensity laser damage.
Experimental studies have revealed the broadband nonlinear absorption of GaS:
Saturable absorption has been observed at 532 nm, with a nonlinear absorption coefficient (β) of -1.8 × 10⁻⁸ m/W. frontiersin.orgfrontiersin.org
At 650 nm, the behavior switches to reverse saturable absorption , with a positive β value of 4.9 × 10⁻⁸ m/W. frontiersin.orgfrontiersin.org
A comprehensive study across a broader range showed strong saturable absorption at 800 nm, 1066 nm, and 1560 nm. polyu.edu.hk The modulation depths, which quantify the change in absorption, were found to be 24.4%, 35.3%, and 29.1% at these wavelengths, respectively. polyu.edu.hk These are significantly high compared to many other 2D materials. polyu.edu.hk
The following table summarizes the measured nonlinear absorption coefficients for multilayer β-GaS thin films. frontiersin.org
| Excitation Wavelength (nm) | Nonlinear Absorption Coefficient (β) (m/W) | Nonlinear Phenomenon |
| 532 | -1.8 × 10⁻⁸ | Saturable Absorption (SA) |
| 650 | 4.9 × 10⁻⁸ | Reverse Saturable Absorption (RSA) |
Dielectric Function and Optical Anisotropy Investigations of Gallium Sulfide
The dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), is a fundamental parameter that describes the optical response of a material to electromagnetic radiation. The real part, ε₁, is related to the refractive index and describes how light propagates and is refracted, while the imaginary part, ε₂, is related to the absorption of light. Understanding the dielectric function is crucial for designing optoelectronic and photonic devices.
For layered materials like GaS, the dielectric function is anisotropic, meaning its value depends on the direction of the electric field polarization relative to the crystal axes. wikipedia.org Investigations using spectroscopic imaging ellipsometry, combined with first-principles calculations, have provided detailed insights into the dielectric function of 2H-GaS from bulk crystal down to a single monolayer. researchgate.netoptica.orgcnr.it
These studies reveal that the optical response of GaS is dominated by the in-plane component of the dielectric function (when the electric field is perpendicular to the c-axis of the crystal). cnr.it This in-plane component is found to be nearly independent of the number of layers, meaning that even for very few layers (1 to 5), the dielectric function closely resembles that of bulk GaS. cnr.it The out-of-plane component (electric field parallel to the c-axis) is primarily influenced by the interlayer van der Waals interactions involving the sulfur electrons. optica.org
The analysis of the dielectric function allows for the identification of critical points, which correspond to interband electronic transitions. For bulk GaS, experimental and theoretical data show several critical points in the visible and ultraviolet regions, which are associated with specific transitions in the material's electronic band structure. researchgate.netcnr.it As the material is thinned down from bulk to a monolayer, the bandgap increases, which is reflected as a blue shift in the onset of absorption in the dielectric function. cnr.it
Computational and Theoretical Frameworks for Gallium Sulfide Research
Density Functional Theory (DFT) and First-Principles Calculations for Gallium Sulfide (B99878)
Density Functional Theory (DFT) has emerged as a powerful and widely used first-principles method for studying solid-state systems, including gallium sulfide. sphinxsai.comdokumen.pub DFT calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of many-body systems by mapping the complex problem onto a simpler one involving the electron density. dokumen.pub This approach allows for the accurate simulation of materials without relying on empirical parameters, making it a truly predictive tool. aps.org Methods like the generalized gradient approximation (GGA) and local density approximation (LDA) are common functionals used within DFT to simulate electronic exchange and correlation. dergipark.org.trcnr.it These calculations are instrumental in understanding both bulk GaS and its low-dimensional forms, such as monolayers and nanoribbons. cnr.itfrontiersin.org
A primary application of DFT in GaS research is the determination of the most stable atomic arrangements through geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the system is minimized. aps.org The results of these calculations provide optimized lattice constants, bond lengths, and interlayer distances.
For bulk β-GaS, which crystallizes in a hexagonal structure, DFT calculations have been performed to determine its structural parameters. frontiersin.org The stability of GaS nanostructures, such as nanoribbons, is also assessed by calculating their binding energies. mdpi.com Positive binding energy values, typically in the range of 3.7 to 3.9 eV for GaS nanoribbons, indicate the stable formation of these structures. mdpi.com This stability is attributed to the strong S-Ga-Ga-S covalent bonds that facilitate the creation of stable two-dimensional GaS nanoflakes. mdpi.com First-principles calculations have also been used to compare the stability of different polymorphs of GaS monolayers, such as the trigonal-prismatic (P) and trigonal-antiprismatic (AP) phases, revealing that the P-phase is the ground state, though the energy difference is small. aps.org
The table below summarizes the theoretically optimized structural parameters for bulk and monolayer GaS from DFT calculations.
| Parameter | Calculated Value (Bulk GaS) | Calculated Value (Monolayer GaS) | Reference |
| Lattice Constant (a) | 3.541 Å | 3.541 Å | cnr.it |
| Lattice Constant (c) | 16.616 Å | - | cnr.it |
| Ga-Ga Bond Length | 2.35 Å | - | cnr.it |
| Ga-S Bond Length | 2.31 Å | - | cnr.it |
| S-Ga-Ga-S Thickness | 4.52 Å | - | cnr.it |
| Interlayer Distance | 3.79 Å | - | cnr.it |
This table presents data derived from DFT calculations using the GGA-PBEsol functional.
DFT is crucial for calculating the electronic band structure and the density of states (DOS) of GaS, which are fundamental to its optical and electronic properties. dergipark.org.trcnr.it The band structure describes the ranges of energy that an electron is allowed to have, while the DOS indicates the number of available electronic states at each energy level.
Calculations consistently show that bulk GaS is an indirect band gap semiconductor, with the valence band maximum (VBM) typically located at the Γ point and the conduction band minimum (CBM) at the M point of the Brillouin zone. dergipark.org.trcnr.it The calculated indirect band gap value using the GGA functional is around 1.54-1.96 eV, which is lower than the experimental value of approximately 2.59 eV, a common discrepancy in standard DFT calculations. dergipark.org.trcnr.it As the material is thinned from bulk to a monolayer, the indirect band gap is predicted to increase due to quantum confinement effects, reaching values around 2.47 eV or higher for a monolayer. cnr.itfrontiersin.org
The partial density of states (PDOS) reveals the contributions of individual atomic orbitals to the electronic structure. cnr.itacs.org For GaS, the valence bands near the VBM are primarily composed of S 3p and Ga 4p orbitals. acs.orgresearchgate.net Deeper valence bands show contributions from Ga 4s and S 3s orbitals. acs.orgresearchgate.net The conduction bands are mainly formed by Ga-derived orbitals. mdpi.com This orbital composition is critical for understanding charge transfer and reactivity. mdpi.com
The table below compares theoretical and experimental band gap values for GaS.
| Material Form | Calculation Method | Calculated Indirect Band Gap (eV) | Experimental Indirect Band Gap (eV) | Reference |
| Bulk GaS | GGA | 1.54 | ~2.59 | dergipark.org.tr |
| Bulk GaS | GGA-PBEsol | 1.96 | ~2.6 | cnr.itresearchgate.net |
| Monolayer GaS | GGA-PBEsol | 2.47 | ~3.1 (extrapolated) | cnr.itresearchgate.net |
| Few-layer GaS | - | ~2.6 (estimated) | ~2.6 | acs.org |
The vibrational properties of GaS are investigated theoretically by calculating its phonon dispersion curves and Raman and infrared (IR) spectra using DFT-based methods like linear response theory. bohrium.comrsc.org These calculations are essential for confirming the dynamical stability of a predicted structure; the absence of imaginary frequencies in the phonon spectrum indicates that the structure is at a local minimum on the potential energy surface and is dynamically stable. aps.orgmdpi.com
Theoretical simulations of IR spectra can be used as a characteristic fingerprint to identify GaS nanostructures in experiments. mdpi.com For instance, pristine GaS nanoribbons are predicted to have characteristic IR absorption peaks at low frequencies, around 300–500 cm⁻¹. mdpi.com The Raman spectra are also highly dependent on the number of layers, providing a non-destructive method for sample thickness characterization. acs.orgrsc.org Theoretical analysis of the selection rules for optical activity helps in interpreting experimental Raman and IR measurements for GaS and isostructural materials. rsc.org
Quantum Chemical Studies of Gallium Sulfide Nanoclusters
While DFT is often used for periodic systems like bulk crystals and 2D layers, quantum chemical methods are particularly well-suited for studying finite systems like nanoclusters. scispace.comresearchgate.net These studies, often employing DFT with localized basis sets as implemented in software packages like Gaussian, provide detailed insights into the stability and electronic properties of small GaxSy clusters. sphinxsai.comscispace.comresearchgate.net
A key goal of quantum chemical studies on GaxSy nanoclusters is to identify the most stable isomers for a given composition (i.e., for a fixed number of Ga and S atoms). scispace.com Stability is typically evaluated by calculating the binding energy (BE), which is the energy released when the cluster is formed from its constituent atoms. scispace.comresearchgate.net To be more precise, the final binding energy (FBE) is often used, which accounts for the zero-point vibrational energy (ZPE). scispace.com The isomer with the highest FBE per atom is considered the most stable structure. scispace.com
Studies have been performed on various small GaxSy clusters where x + y ranges from 2 to 5. scispace.comresearchgate.net For a given composition, multiple geometric configurations (e.g., linear, triangular, rhombus) are optimized to find the ground state structure. scispace.com For example, in the case of Ga2S, a triangular configuration is found to be more stable than linear or bent structures. scispace.comresearchgate.net
The table below presents calculated data for the most stable configurations of selected GaxSy nanoclusters.
| Cluster | Most Stable Geometry | Final Binding Energy (FBE) per atom (eV) | Selected Bond Lengths (Å) | Reference |
| GaS | Diatomic | 2.69 | Ga-S: 2.09 | scispace.com |
| Ga2S | Triangular (C2v) | 2.95 | Ga-S: 2.29 | scispace.comresearchgate.netresearchgate.net |
| GaS2 | Linear (C∞v) | 3.29 | Ga-S: 2.07 | scispace.comresearchgate.netresearchgate.net |
| Ga2S3 | Pentagonal (Cs) | 3.40 | Ga-S: 2.35, S-S: 2.04 | scispace.comresearchgate.net |
| Ga4S | Trapezoid (C1) | 3.71 | - | scispace.comresearchgate.net |
| GaS4 | Pentagonal (C1) | 3.69 | - | scispace.comresearchgate.net |
Data obtained from DFT calculations using the B3LYP/6-311G(3df) method. scispace.com
In the context of finite molecular systems like nanoclusters, the concept of a band gap is replaced by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comscholarsresearchlibrary.com The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a cluster. science.gov A smaller gap generally implies higher reactivity. scholarsresearchlibrary.com
Quantum chemical calculations are used to determine the HOMO and LUMO energy levels and the resulting gap for GaxSy nanoclusters. mdpi.comscispace.com The HOMO-LUMO gap has been shown to vary with the size and composition of the nanocluster. scispace.comscholarsresearchlibrary.com For example, in one study of GaxSy clusters (with x+y from 2 to 5), the HOMO-LUMO gap was found to first increase and then decrease as the cluster size grew. scholarsresearchlibrary.com The Ga2S3 cluster was identified as being the most reactive due to having the lowest calculated HOMO-LUMO gap (1.28 eV) among the stable structures studied. scholarsresearchlibrary.com These computational analyses provide fundamental understanding of the electronic behavior of GaS at the nanoscale. mdpi.comnih.gov
The table below lists the calculated HOMO-LUMO gaps for the most stable configurations of several GaxSy nanoclusters.
| Cluster | HOMO-LUMO Gap (eV) | Reference |
| GaS | 2.93 | scispace.com |
| Ga2S | 2.14 | scispace.com |
| GaS2 | 3.60 | scispace.com |
| Ga2S3 | 1.28 | scholarsresearchlibrary.com |
| Ga3S2 | 2.15 | scispace.com |
Data obtained from DFT calculations using the B3LYP/6-311G(3df) method. scispace.comscholarsresearchlibrary.com
Thermodynamic Modeling and Kinetic Studies for Gallium Sulfide Synthesis
Computational and theoretical frameworks are indispensable tools for understanding and optimizing the synthesis of gallium sulfide (GaS). Through thermodynamic modeling and kinetic studies, researchers can predict the feasibility of synthesis routes, determine the stability of different GaS structures, and model the intricate processes of crystal formation. These theoretical insights guide experimental efforts, accelerating the development of high-quality GaS materials for various applications.
Assessment of Formation Energy and Thermal Stability of GaS Structures
Thermodynamic calculations are crucial for assessing the viability and stability of synthesized materials. The formation energy of a material indicates the energy change when it is formed from its constituent elements and is a key predictor of its stability. For two-dimensional (2D) materials like gallium sulfide, the formation energy is a critical parameter that suggests the possibility of exfoliating bulk crystals into monolayers.
Theoretical calculations have determined the formation energy of a GaS monolayer to be approximately 0.06 eV per atom. This low formation energy is indicative of the potential to obtain monolayer GaS through mechanical exfoliation methods.
The thermal stability of GaS is another critical factor, particularly for its application in high-temperature electronics. researchgate.net Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are experimental techniques used to investigate the thermal behavior of materials, and the data from these can be used to validate and refine theoretical models. researchgate.net Studies have shown that GaS exhibits significant thermal stability, maintaining its structural integrity up to 722°C. researchgate.net Above this temperature, a notable weight loss is observed, which becomes significant at temperatures exceeding 786°C. researchgate.net
Theoretical modeling helps to understand the decomposition mechanisms at these high temperatures. The calculated activation energy for the primary decomposition process, occurring between 722°C and 786°C, is 257 kJ/mol. researchgate.netnih.gov This high activation energy points to an energy-intensive reaction that involves the evaporation of sulfur and a reorganization of the crystal structure. researchgate.netnih.gov DTA has identified a major endothermic event at 789°C, corroborating the decomposition process. researchgate.netnih.gov Furthermore, DSC analysis has revealed two distinct thermal processes with activation energies of 117 kJ/mol and 53 kJ/mol, respectively. researchgate.netnih.gov These findings underscore the thermal robustness of GaS, making it a promising material for high-temperature applications. researchgate.net
| Property | Value | Technique/Method |
|---|---|---|
| Formation Energy (Monolayer) | 0.06 eV/atom | Theoretical Calculation |
| Thermal Stability Limit | 722 °C | Thermogravimetric Analysis (TGA) |
| Significant Decomposition Temperature | > 786 °C | Thermogravimetric Analysis (TGA) |
| Activation Energy of Decomposition (722-786 °C) | 257 kJ/mol | Thermogravimetric Analysis (TGA) |
| Major Endothermic Event | 789 °C | Differential Thermal Analysis (DTA) |
| Activation Energy (Process 1) | 117 kJ/mol | Differential Scanning Calorimetry (DSC) |
| Activation Energy (Process 2) | 53 kJ/mol | Differential Scanning Calorimetry (DSC) |
Modeling of Nucleation and Growth Kinetics in GaS Solid Solutions
The synthesis of solid solutions, such as GaSₓSe₁₋ₓ, requires a deep understanding of nucleation and crystal growth kinetics. researchgate.netbuketov.edu.kz Computational modeling provides a powerful avenue to simulate these complex, non-linear processes, offering insights that are difficult to obtain through experimental means alone. researchgate.netbuketov.edu.kz
The formation of GaSₓSe₁₋ₓ crystals is a heterogeneous process that can be modeled using nonlinear equations that account for the kinetic behavior of the crystallizing phases. researchgate.netbuketov.edu.kz One of the primary theoretical tools for this is the Fokker-Planck equation, which can be used to study the evolution of the size distribution of crystals during nucleation. researchgate.netbuketov.edu.kz By applying this equation, researchers can numerically model the distribution of crystal sizes in systems like the GaS–GaSe solid solution at the point of nucleation. researchgate.netbuketov.edu.kz
For instance, in modeling the GaS₀.₃Se₀.₇ solid solution, the Monte Carlo method has been employed to approximate the time evolution of the nucleation of different particle types, assuming a constant nucleus size. researchgate.netbuketov.edu.kz These simulations help in understanding how different parameters affect the final crystal structure and properties. The results from such nonlinear crystallization process modeling have shown good agreement with experimental data obtained from crystals grown via methods like chemical transport reactions. researchgate.netbuketov.edu.kz
Kinetic Monte Carlo (KMC) simulations are another powerful technique used to model the homoepitaxy of materials like β-Ga₂O₃, and similar principles can be applied to GaS. aps.org These models can incorporate various surface processes, including adsorption, diffusion, and desorption, and are parameterized using activation energies derived from experimental data or first-principles calculations. aps.org KMC models can simulate growth on different crystal planes and under various conditions, predicting outcomes like nucleation density, island formation, and growth rate, which are crucial for controlling the synthesis of high-quality crystalline GaS and its solid solutions. aps.orgnih.gov
Prediction of Recovery Time for Gallium Sulfide-Based Sensing Applications
A critical performance metric for gas sensors is the recovery time, which is the time taken for the sensor to return to its baseline signal after the target gas is removed. mdpi.com Theoretical modeling plays a vital role in predicting and understanding the recovery time of sensors based on 2D materials like GaS.
The recovery time (τ) can be estimated using the Van't Hoff-Arrhenius equation, which relates it to the adsorption energy (Eₐ) and the operating temperature (T):
τ = ν₀⁻¹ * exp(Eₐ / k₈T)
where ν₀ is the attempt frequency (typically on the order of 10¹² s⁻¹) and k₈ is the Boltzmann constant. semanticscholar.org This equation shows that a lower adsorption energy and a higher temperature lead to a shorter recovery time, indicating faster desorption of gas molecules from the sensor surface.
First-principles calculations based on density functional theory (DFT) are used to determine the adsorption energies of various gas molecules on the GaS surface. iaea.orgacs.org These calculations can predict how factors like vacancy defects in the GaS monolayer affect sensing performance. For example, theoretical studies have shown that defective GaS can be an excellent adsorbent for gases like hydrogen cyanide (HCN), ammonia (B1221849) (NH₃), and sulfur dioxide (SO₂) with short recovery times. iaea.org This suggests that introducing defects into the GaS lattice can be a strategy to enhance its gas sensing capabilities. iaea.org
For instance, a DFT study on a defective BeN₄ monolayer, a 2D material with potential sensing applications, calculated a recovery time of 74 seconds for NH₃ at room temperature, which is considered suitable for practical use. researchgate.net Similar computational approaches can be applied to GaS to predict its recovery time for various analytes and guide the design of GaS-based gas sensors with optimal performance. The theoretical findings can help experimentalists in developing more efficient vacancy-defective materials for gas detection. iaea.org
Advanced Simulation Techniques for Functionalized Gallium Sulfide Systems
The functionalization of gallium sulfide through surface adsorption or by creating heterostructures opens up new avenues for tailoring its properties for specific applications. Advanced simulation techniques, particularly those based on first-principles quantum mechanics, are essential for understanding and predicting the behavior of these complex systems at the atomic level.
Computational Studies of Adsorption of Molecules on GaS Surfaces
Density functional theory (DFT) is a powerful computational method used to investigate the interaction between gas molecules and the surface of 2D materials like GaS. researchgate.netnih.gov These studies provide fundamental insights into the adsorption mechanism, including the most stable adsorption sites, adsorption energies, charge transfer, and changes in the electronic structure of the material upon gas adsorption. researchgate.netnih.gov
Research has shown that the adsorption of atoms or molecules on the GaS surface can significantly alter its properties. frontiersin.org For example, the adsorption of electronegative atoms like oxygen, carbon, and sulfur tends to increase the work function of GaS. frontiersin.org In the case of oxygen, its adsorption involves orbital overlap and charge transfer from the GaS layer to the oxygen molecule. frontiersin.org
DFT calculations have been used to determine the adsorption energies of various atoms on a GaS monolayer. The energetically most favorable adsorption site for lithium (Li), sodium (Na), and gallium (Ga) atoms is the hollow (H) site, while for a sulfur (S) atom, it is the top of a surface sulfur atom (TS site). researchgate.net The calculated adsorption energies provide a quantitative measure of the interaction strength.
| Adsorbate | Most Favorable Adsorption Site | Adsorption Energy (eV) |
|---|---|---|
| Lithium (Li) | H-site | -1.853 researchgate.net |
| Sodium (Na) | H-site | -1.378 researchgate.net |
| Gallium (Ga) | H-site | -1.028 researchgate.net |
| Sulfur (S) | TS-site | -1.525 researchgate.net |
| Nitrogen Dioxide (NO₂) | - | -1.46 nih.gov |
| Sulfur Dioxide (SO₂) | - | -0.78 nih.gov |
| Ammonia (NH₃) | - | -0.41 researchgate.net |
| Hydrogen Sulfide (H₂S) | Ga site | -0.34 nih.gov |
| Hydrogen Cyanide (HCN) | - | -0.25 nih.gov |
These theoretical findings are crucial for applications such as gas sensing, where the adsorption of gas molecules leads to a measurable change in the electrical properties of the material, and in catalysis, where the interaction with reactant molecules is the first step in a chemical reaction. iaea.org
Quantum Capacitance Calculations for Gallium Sulfide Heterostructures
When GaS is incorporated into a heterostructure, for example, by stacking it with another 2D material like graphene, the concept of quantum capacitance becomes important. iitd.ac.inmdpi.com The total capacitance of such a device is determined by the series combination of the geometric capacitance and the quantum capacitance of the materials. acs.orgnih.gov Quantum capacitance arises from the finite density of states (DOS) in low-dimensional materials. acs.orgnih.gov
First-principles calculations, particularly DFT, are employed to compute the electronic band structure and the DOS of GaS heterostructures. researchgate.net From the DOS, the quantum capacitance (Cₐ) can be calculated as a function of the electrode potential. researchgate.netresearchgate.net The quantum capacitance is directly related to the material's ability to store charge and is a key parameter in devices like supercapacitors and field-effect transistors. nih.govresearchgate.net
Theoretical studies on various 2D material heterostructures, such as those involving graphene, have shown that doping, defects, and the formation of heterojunctions can significantly enhance the quantum capacitance. nih.govresearchgate.net For instance, creating a GaS/g-C₃N₄ van der Waals heterostructure results in charge transfer where GaS acts as the electron acceptor. researchgate.net This charge redistribution at the interface is intrinsically linked to the quantum capacitance of the heterostructure.
While specific quantum capacitance values for a wide range of GaS heterostructures are still an active area of research, the theoretical frameworks developed for other 2D materials provide a robust methodology for such calculations. acs.orgresearchgate.net These computational studies are essential for designing novel GaS-based heterostructures with tailored electronic and capacitive properties for advanced electronic and energy storage applications. iitd.ac.inmdpi.com
Theoretical Investigations of Optical Excitation Peaks and Orbital Hybridizations in GaS
Theoretical studies, primarily employing density functional theory (DFT) and many-body perturbation theory, have provided significant insights into the optical properties of gallium sulfide (GaS), particularly concerning its optical excitation peaks and the underlying orbital hybridizations that govern these transitions. These computational frameworks allow for a detailed analysis of the electronic band structure and its relationship to the optical absorption spectrum.
First-principles calculations have been instrumental in understanding the electronic and optical characteristics of GaS in both bulk and monolayer forms. tandfonline.com The electronic band structure of bulk GaS, as determined by DFT calculations, reveals an indirect bandgap of approximately 1.6 eV. acs.org For monolayer GaS, the bandgap is found to be larger, with DFT calculations indicating a value of 2.58 eV. aip.org This widening of the bandgap from bulk to monolayer is a characteristic feature of many two-dimensional materials. cnr.it
The optical properties of GaS are derived from its complex dielectric function, which is calculated over a wide energy range. tandfonline.com The imaginary part of the dielectric function is directly related to the optical absorption of the material. Theoretical investigations have identified multiple optical excitation peaks in GaS. researchgate.net These peaks arise from electronic transitions between occupied and unoccupied states.
A key aspect of these theoretical investigations is the analysis of orbital hybridizations, which explains the nature of the chemical bonding and its influence on the electronic and optical properties. In GaS, there is a strong hybridization between the electronic states of the constituent gallium (Ga) and sulfur (S) atoms. tandfonline.com Density functional theory calculations have shown that the valence bands are primarily composed of Ga 4s, Ga 4p, and S 3p orbitals. acs.org Deeper valence bands are mainly derived from S 3s orbitals. acs.org
In GaS nanostructures, such as nanoribbons, the partial density of states (PDOS) reveals that the occupied molecular orbitals are dominated by the orbitals of S atoms, while the unoccupied molecular orbitals are mainly contributed by Ga atoms. mdpi.comresearchgate.net This suggests that in an electronic transition, sulfur atoms act as electron donors and gallium atoms as electron acceptors. mdpi.comresearchgate.net A close relationship has been established between the orbital hybridizations of the initial and final states and each optical excitation peak. researchgate.net
Theoretical studies have also explored the effects of defects on the optical properties of GaS. For instance, certain doping substitutional defects can create local peaks in the density of electronic states within the bandgap. aps.org Optical transitions between these localized states can lead to sharp excitation peaks in the near-infrared region. aps.org For example, calculations on specific defects predicted intense and sharp excitation peaks at energies such as 1.26 eV. aps.org
The following table summarizes theoretically calculated bandgap energies for different forms of GaS:
| Material Form | Calculation Method | Bandgap Type | Bandgap Energy (eV) |
| Bulk GaS | DFT | Indirect | 1.6 acs.org |
| Bulk GaS | DFT | Indirect | 1.96 cnr.it |
| Monolayer GaS | DFT | Indirect | 2.58 aip.org |
| Monolayer GaS | DFT | Indirect | 2.47 cnr.it |
| Bilayer GaS | DFT | Indirect | 2.21 cnr.it |
| Trilayer GaS | DFT | Indirect | 2.11 cnr.it |
| GaS with Ge defect | GW-BSE | - | 1.26 aps.org |
This data is based on theoretical calculations and provides a foundational understanding of the electronic transitions that give rise to the optical properties of GaS.
Advanced Applications of Gallium Sulfide in Electronic and Optoelectronic Devices
Photovoltaic and Energy Conversion Devices Utilizing Gallium Sulfide (B99878)
The inherent properties of gallium sulfide, such as its high bandgap energy and stability, position it as a candidate material for energy conversion applications, including solar cells and photoelectrochemical systems. ontosight.ai
Integration of Gallium Sulfide in Solar Cell Architectures
Gallium sulfide's wide bandgap, which is approximately 2.5 eV for bulk material and can increase to over 3.0 eV in monolayer form due to quantum confinement, makes it particularly suitable for specific applications within solar cell architectures. nih.govossila.com While its bandgap is larger than ideal for a primary absorber in traditional single-junction solar cells, it is being explored for use in multi-junction or tandem solar cells, potentially as a wide-bandgap top cell to absorb high-energy photons. ossila.com
Research has investigated incorporating gallium into chalcopyrite structures like Copper Indium Gallium Selenide (B1212193) (CIGS) to create Copper Gallium Sulfide (CGS) or Copper Indium Gallium Sulfide (CIGS₂) absorbers. researchgate.netresearchgate.net The inclusion of gallium serves to widen the bandgap, which can increase the open-circuit voltage of the solar cell. wikipedia.org For instance, the bandgap of Copper Gallium Selenide is around 1.7 eV. wikipedia.org Studies have also proposed using GaS in heterojunctions with other semiconductor materials. For example, a three-layered n-CdS/p-CIGS/p-GaAs architecture has been computationally optimized to achieve high power conversion efficiencies. mdpi.comarxiv.org The use of sulfurization processes on Cu(In,Ga)Se₂ absorbers to create a Cu(In,Ga)(S,Se)₂ surface can also improve heterojunction properties. arxiv.org Although materials like Copper Gallium Sulfide (CGS) have been considered as potential absorbers, their photovoltaic attributes often require further enhancement. researchgate.net
| Architecture | Key Gallium Compound | Role of Gallium Compound | Reported/Optimized Efficiency | Reference |
|---|---|---|---|---|
| n-CdS/p-CIGS/p-GaAs | Gallium Arsenide (GaAs), Copper Indium Gallium Selenide (CIGS) | Top layer (GaAs), Absorber (CIGS) | 45.7% (Optimized) | mdpi.comarxiv.org |
| Cu(In,Ga)(S,Se)₂ | Copper Indium Gallium Sulfide/Selenide | Absorber with sulfurized surface | Record efficiency of 23.35% for CIGS cells achieved with surface sulfurization | researchgate.netarxiv.org |
| Copper Gallium Sulfide Telluride (CGST) | CuGa(S,Te)₂ | Absorber Layer | Improved conductivity and mobility demonstrated | researchgate.net |
Photoelectrochemical (PEC) Devices for Hydrogen Evolution Using GaS
Gallium sulfide is a promising candidate for photoelectrochemical (PEC) water splitting to produce hydrogen, a clean energy carrier. ossila.comresearchgate.net In a PEC cell, a semiconductor material absorbs solar energy and drives the chemical reactions of water splitting. mdpi.com N-type semiconductors typically serve as photoanodes for the oxygen evolution reaction, while p-type semiconductors act as photocathodes for the hydrogen evolution reaction (HER). mdpi.com
GaS can be engineered to meet the band alignment requirements for water splitting, where the conduction band minimum is above the reduction potential of H⁺/H₂ and the valence band maximum is below the oxidation potential of O₂/H₂O. nih.gov Research has demonstrated that GaS nanosheets can function as effective hydrogen evolution electrocatalysts. acs.org The catalytically active sites are believed to reside on the edges of the nanosheets, meaning that smaller nanosheets with a higher edge-to-surface ratio show better performance. acs.org
GaS-based PEC devices have shown notable performance, particularly in the UV range. acs.org Studies on GaS photoanodes have recorded responsivities up to 6.8 mA W⁻¹ in an alkaline solution (1 M KOH) under 275 nm illumination. nih.govacs.org The performance of these photocatalysts can be further improved by using cocatalysts. For instance, while Copper Gallium Sulfide (CuGa₃S₅) shows photocatalytic activity on its own, its performance is enhanced by cocatalysts like rhodium or nickel sulfide (NiS). researchgate.net
| Material | System Type | Key Finding/Performance Metric | Reference |
|---|---|---|---|
| GaS Nanosheets | PEC-type Photodetector/Photoanode | Responsivity of 6.8 mA W⁻¹ in 1 M KOH at 1.1 V vs RHE (275 nm illumination) | nih.govacs.org |
| GaS Nanosheet Films | Hydrogen Evolution Electrocatalyst | Performance correlates with nanosheet size; smaller sheets are more effective due to active edge sites. | acs.org |
| Copper Gallium Sulfide (CuGa₃S₅) | Photocatalyst | Active for H₂ evolution under visible light (>420 nm); activity improved 3-fold with 5.0 wt% NiS cocatalyst compared to optimized Rh/CuGa₃S₅. | researchgate.net |
| n-GaP with Ni₂P cocatalyst | Photocatalyst | Achieved a record apparent quantum efficiency of 14.8% at 525 nm for a particle-based GaP system. | nih.gov |
Optoelectronic Device Development Based on Gallium Sulfide
The distinctive optoelectronic properties of GaS, particularly its wide and layer-dependent bandgap, make it a versatile material for various optoelectronic devices, including photodetectors, light-emitting diodes, and transistors. nih.govontosight.ai
Design and Performance of Gallium Sulfide Photodetectors for UV-Vis Range
Gallium sulfide is an excellent material for fabricating photodetectors, especially for the ultraviolet (UV) to visible spectrum. ossila.comnanorh.com Its wide bandgap allows it to absorb high-energy UV photons while being less sensitive to visible light, enabling the creation of UV-selective photodetectors. nih.gov
Photodetectors based on GaS have been fabricated using various methods, including mechanical exfoliation of bulk crystals and solution-based processing of liquid-phase exfoliated (LPE) nanosheets. nih.govornl.gov Devices made from ultrathin GaS nanosheets have demonstrated high responsivity. ornl.gov For example, PEC-type photodetectors using GaS flakes have shown responsivities of 1.8 mA W⁻¹ in acidic, 4.6 mA W⁻¹ in neutral, and 6.8 mA W⁻¹ in alkaline solutions under 275 nm UV light. nih.govacs.org These devices exhibit a clear UV-selective photoresponse, with significantly higher signals under UV light compared to blue light. nih.gov However, the performance of printed GaS photodetectors on flexible substrates can degrade over time when exposed to ambient conditions. researchgate.net
| Device Structure | Substrate | Wavelength | Responsivity | Reference |
|---|---|---|---|---|
| PEC-type Photoanode | FTO Glass | 275 nm | 6.8 mA W⁻¹ (in 1 M KOH) | nih.govacs.org |
| Printed Photodetector | Flexible PET | 420 nm / 638 nm | Performance degradation observed over weeks in ambient conditions. | researchgate.net |
| Ultrathin Nanosheet | Rigid SiO₂/Si | 254 nm | High photoresponse of 19.2 A/W reported in one study. | acs.org |
| Stoichiometric Thin-Film | - | 275 nm | Demonstrated photoresponse under different power densities. | researchgate.net |
Fabrication of Gallium Sulfide-Based Light-Emitting Diodes (LEDs) and Near-Blue Light Emitters
The fabrication of light-emitting diodes (LEDs) relies on semiconductor materials that can emit photons when an electric current is passed through them. wikipedia.org The color of the emitted light is determined by the semiconductor's bandgap energy. wikipedia.org Gallium-based compounds like Gallium Arsenide (GaAs) and Gallium Phosphide (GaP) are foundational materials in LED manufacturing. azocleantech.comcustomizelighting.com
Given its wide bandgap, which increases as the material's thickness is reduced, 2D GaS is a promising candidate for developing blue and near-UV light emitters. ossila.comacs.org Research has explored the use of GaS in fabricating blue-light emitting QD-LEDs. In one study, AgGaS₂ quantum dots were synthesized and coated with a GaSₓ shell. researchgate.net This shell passivated surface defects, enhancing the band-edge emission. The resulting QD-LED exhibited a sharp electroluminescence peak at approximately 450 nm, demonstrating its potential for blue-light applications. researchgate.net Similarly, Mn-doped Copper Gallium Sulfide (CGS) quantum dots have been used as down-converters to create white LEDs. acs.org
| Material System | Device Type | Emission Wavelength | Key Feature | Reference |
|---|---|---|---|---|
| AgGaS₂@GaSₓ Core/Shell QDs | QD-LED | ~450 nm (Blue) | GaSₓ shell enhances peak intensity by removing surface defects. External quantum efficiency of 0.66% achieved. | researchgate.net |
| Mn-doped Copper Gallium Sulfide (CGS:Mn)/ZnS QDs | White LED | White Light (Blue to Red coverage) | Used as a near-UV-to-white down converter. | acs.org |
| Ag-In-Ga-S/Ga-S Core/Shell QDs | Green LED | Green | Vibrant green luminescence achieved with optimized In-to-Ga ratio. | researchgate.net |
Gallium Sulfide as Channel Material in Field-Effect Transistors (FETs)
Field-effect transistors (FETs) are fundamental building blocks of modern electronics. The performance of a FET is heavily dependent on the properties of its channel material. Two-dimensional materials are being extensively studied for next-generation FETs. researchgate.net Gallium sulfide has emerged as a potential channel material due to its semiconducting nature, high mobility, and good on/off ratio. ontosight.ai
Studies have demonstrated the fabrication of FETs using ultrathin layers of GaS. acs.org Transistors based on single sheets of GaS, typically fabricated using mechanical exfoliation, exhibit n-type semiconductor behavior. acs.org These devices have shown promising transport characteristics, including field-effect mobilities of around 0.1 cm² V⁻¹ s⁻¹ and high ON/OFF current ratios in the range of 10⁴ to 10⁵. acs.org Furthermore, GaS has been used in passivation layers for Gallium Arsenide (GaAs) metal-semiconductor FETs (MESFETs). A passivation technique involving an ammonium (B1175870) sulfide dip followed by GaS deposition was shown to improve the breakdown characteristics and stability of the device. researchgate.net
| Device Structure | GaS Role | Key Performance Metric | Reference |
|---|---|---|---|
| Single-Sheet GaS FET | Channel Material | n-type behavior, Mobility ≈ 0.1 cm² V⁻¹ s⁻¹, ON/OFF Ratio ≈ 10⁴-10⁵ | acs.org |
| GaAs MESFET | Passivation Layer | Improved gate-drain breakdown voltage from ~18.8 V to ~25.2 V. | researchgate.net |
Memory and Computing Applications of Gallium Sulfide
Gallium sulfide (GaS) is emerging as a material of interest for next-generation memory and computing technologies due to its unique electronic properties. Its layered structure and wide bandgap make it suitable for applications in non-volatile memory and spintronic devices.
Resistive Random-Access Memory (ReRAM) Utilizing GaS Heterostructures
Resistive Random-Access Memory (ReRAM) is a type of non-volatile memory that operates by changing the resistance of a material. Recent research has focused on the use of gallium sulfide heterostructures, particularly those involving its native oxide, for ReRAM applications. arxiv.orgresearchgate.netresearchgate.net
Controlled oxidation of two-dimensional (2D) gallium sulfide using techniques like oxygen plasma treatment can form an ultrathin layer of amorphous gallium oxysulfide (GaSₓOᵧ) on top of the GaS, creating a GaSₓOᵧ/GaS heterostructure. arxiv.orgresearchgate.netarxiv.org This heterostructure, when placed between metal electrodes, exhibits resistive switching behavior, which is the fundamental principle of ReRAM. arxiv.orgresearchgate.net The ultrathin nature of the oxide layer, typically around 4 nanometers, allows for low-power operation. researchgate.netarxiv.org
The switching mechanism in these devices is thought to involve the formation and rupture of conductive filaments within the oxide layer. researchgate.netaip.orgaip.org These filaments may be composed of oxygen and sulfur vacancies. researchgate.net The presence of the underlying GaS layer is crucial for the device's performance.
Research has demonstrated that ReRAM devices based on GaSₓOᵧ/GaS heterostructures can achieve low operating power with energy consumption as low as 0.22 nanojoules per operation. researchgate.netarxiv.org Furthermore, these devices have shown promising endurance of over 350 cycles and data retention times of up to 10⁴ seconds. researchgate.netarxiv.org The performance of these ReRAM cells can be highly uniform, which is a critical factor for reliable memory operation. acs.org The combination of low power consumption and stable performance makes GaS-based heterostructures a compelling candidate for future low-power memory systems. arxiv.orgarxiv.org
Table 1: Performance of GaS-Based ReRAM Devices
| Parameter | Value | Reference |
|---|---|---|
| Heterostructure | GaSₓOᵧ/GaS | arxiv.orgresearchgate.netarxiv.org |
| Oxide Thickness | ~4 nm | researchgate.netarxiv.org |
| Energy per Operation | 0.22 nJ | researchgate.netarxiv.org |
| Endurance | >350 cycles | researchgate.netarxiv.org |
| Retention Time | 10⁴ s | researchgate.netarxiv.org |
Potential of Gallium Sulfide in Spintronic Devices
Spintronics is a field of technology that exploits the intrinsic spin of electrons, in addition to their charge, to carry information. sigmaaldrich.comdst.gov.in This approach has the potential to lead to devices that are faster and more energy-efficient than traditional electronics. nanotechnologyworld.org The search for suitable materials that can maintain and control spin polarization is a key area of spintronics research. sigmaaldrich.com
Theoretical studies have identified monolayer gallium sulfide nanoribbons (GaSNRs) as a promising material for spintronic applications. nih.govmdpi.com Density functional theory (DFT) calculations have shown that zigzag GaSNRs can exhibit intrinsic half-metallicity with ferromagnetic (FM) coupling. nih.gov This means that in one spin direction, the material behaves like a metal, while in the other, it acts as a semiconductor or insulator, a property crucial for creating spin-polarized currents. nih.gov This half-metallic character arises from the Ga-4s, Ga-4p, and S-3p electronic states at the gallium-dominated edge of the nanoribbon. nih.gov
A significant finding is that this half-metallic behavior is robust and can be sustained at room temperature, which is a critical requirement for practical spintronic devices. nih.gov Furthermore, the electronic and magnetic properties of GaS monolayers can be tuned by substitutional doping. semnan.ac.irresearchgate.net For instance, doping with elements from groups IV and V of the periodic table can induce a transition from a non-magnetic to a magnetic state or change the band gap characteristics. semnan.ac.ir Doping a GaS monolayer with antimony at a sulfur site can result in a magnetic system with a direct band gap. semnan.ac.ir The ability to control the local magnetic moment through doping opens up possibilities for designing next-generation nano-spintronic devices. researchgate.net The orbital motion of electrons, in addition to their spin, has also been shown to play a dominant role in spintronic effects in some 2D materials, a factor that could be harnessed in GaS-based devices. aps.org
Sensing and Catalysis Applications of Gallium Sulfide
The unique surface and electronic properties of gallium sulfide also make it a candidate for applications in chemical sensing and catalysis.
Development of Gallium Sulfide-Based Gas Sensors
Gas sensors are devices that detect the presence and concentration of various gases in the environment, which is crucial for safety and monitoring applications. frontiersin.orgrsc.org Chemoresistive gas sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target gas. aip.orgnih.gov Two-dimensional nanomaterials, including gallium sulfide, are considered promising for gas sensing due to their high surface-area-to-volume ratio, which provides abundant active sites for gas interaction. mdpi.comrsc.org
The sensing mechanism in metal oxide semiconductor (MOS) gas sensors, a common type of chemoresistive sensor, is based on the resistance change of the material when it interacts with oxidizing or reducing gases. aip.orgnih.gov For instance, when an n-type semiconductor is exposed to an oxidizing gas, its resistance increases, while exposure to a reducing gas causes a decrease in resistance. aip.org The performance of a gas sensor is evaluated by several key parameters, including sensitivity, selectivity, response time, and stability. rsc.orgnih.gov
Gallium sulfide has been identified as a potential material for gas sensors. mdpi.comnanorh.comossila.com Theoretical and experimental studies suggest that its electronic properties can be modulated by the adsorption of gas molecules, leading to a detectable change in conductivity. mdpi.com The development of GaS-based gas sensors is an active area of research, with efforts focused on improving sensitivity and selectivity towards specific gases. frontiersin.org This can be achieved by controlling the material's morphology, creating nanostructures like nanosheets, or by functionalizing the surface. rsc.orgnih.gov
Table 2: Key Performance Parameters of Gas Sensors
| Parameter | Description |
|---|---|
| Sensitivity | The ratio of the sensor's resistance in the presence of a target gas to its resistance in air. nih.gov |
| Selectivity | The ability of the sensor to respond to a specific gas in the presence of other gases. nih.gov |
| Response Time | The time taken for the sensor to reach a certain percentage (e.g., 90%) of its final response upon exposure to the target gas. nih.gov |
| Recovery Time | The time taken for the sensor's resistance to return to its baseline value after the target gas is removed. rsc.org |
| Stability | The ability of the sensor to maintain its performance characteristics over a long period. nih.gov |
Gallium Sulfide in Photocatalytic Systems
Photocatalysis is a process that utilizes light to drive a chemical reaction on the surface of a semiconductor material, known as a photocatalyst. longdom.org This technology has significant potential for addressing energy and environmental challenges, particularly in the production of hydrogen from water splitting. bohrium.commdpi.comacs.org For a semiconductor to be an effective photocatalyst for water splitting, its bandgap must be suitable for absorbing sunlight, and its band edge potentials must be appropriate for the reduction of protons to hydrogen and the oxidation of water to oxygen. mdpi.com
Gallium sulfide has been investigated as a photocatalyst due to its bandgap being within the visible light range. acs.orgresearchgate.net Different forms of gallium sulfide have shown photocatalytic activity. For example, copper gallium sulfide (CuGa₃S₅), a chalcopyrite-type semiconductor, has demonstrated the ability to produce hydrogen from aqueous solutions containing sacrificial agents under visible light irradiation (λ > 420 nm). acs.org The photocatalytic activity of CuGa₃S₅ can be enhanced by the deposition of cocatalysts like nickel sulfide (NiS) or noble metals. acs.org
More recently, novel molecular structures of gallium sulfide have been synthesized and shown to have enhanced photocatalytic properties. rsc.orgrsc.org An unprecedented wheel-shaped double-decker {Ga₂₄S₄₀} molecular ring has been reported, which exhibits photocatalytic activity. rsc.orgrsc.org Furthermore, alloying this molecular ring with indium to form a bimetallic structure (WSC-1-In) significantly enhanced its photocatalytic efficiency in dye degradation and showed comparable performance in photocatalytic hydrogen evolution. rsc.orgrsc.org This enhancement is attributed to a modulated band structure and improved separation of photogenerated charge carriers. rsc.org The potential of GaS in photocatalysis is also supported by theoretical studies showing that its electronic structure can be engineered to enhance light absorption and provide more active sites for catalytic reactions. researchgate.net
Gallium Sulfide-Enabled Biosensing Platforms (e.g., Glucose Detection, DNA Sequencing)
Biosensors are analytical devices that combine a biological component (bioreceptor) with a physicochemical detector to detect chemical substances. nih.gov They have a wide range of applications, from medical diagnostics to environmental monitoring. nih.gov Gallium sulfide has been explored as a material for constructing biosensing platforms.
One notable application is in the development of glucose biosensors. dntb.gov.uanih.gov A design for a label-free optical biosensor for glucose concentration detection utilizes a one-dimensional photonic crystal made of alternating layers of 2D gallium sulfide and other materials like muscovite (B576469) mica or graphene. dntb.gov.uanih.gov The performance of these biosensors was investigated as a function of glucose concentration, demonstrating high sensitivity. dntb.gov.uanih.gov The principle of operation is based on the change in the refractive index of the sensing medium, which alters the optical properties of the photonic crystal. nih.gov
Another application of GaS in biosensing is the detection of food adulterants. researchgate.netkab.ac.ug A surface plasmon resonance (SPR) optical fiber sensor has been developed using a layer of gallium sulfide to enhance detection sensitivity. researchgate.netkab.ac.ug This sensor was designed for the real-time detection of Brilliant Blue, a synthetic dye, in aqueous solutions. researchgate.netkab.ac.ug The GaS layer, in conjunction with a plasmonic metal like silver, improves the sensor's performance. researchgate.netkab.ac.ug The high refractive index and carrier mobility of gallium sulfide contribute to enhancing the surface plasmon wave, thereby improving the sensitivity of the SPR sensor. doi.org These examples highlight the potential of gallium sulfide in creating sensitive and reliable biosensing platforms for a variety of analytes, including biomolecules like glucose and specific DNA sequences. dntb.gov.uafrontiersin.orgmdpi.com
Table 3: Performance of GaS-Based Biosensors
| Biosensor Type | Analyte | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| 1D Photonic Crystal | Glucose | Sensitivity | 832 nm/RIU | dntb.gov.uanih.gov |
| 1D Photonic Crystal | Glucose | Figure-of-Merit | 1.46 × 10⁵ RIU⁻¹ | dntb.gov.uanih.gov |
| 1D Photonic Crystal | Glucose | Limit of Detection | 3.4 × 10⁻⁷ RIU | dntb.gov.uanih.gov |
| Optical Fiber SPR | Brilliant Blue | Sensitivity | 5119.6 nm/RIU | researchgate.netkab.ac.ug |
| Optical Fiber SPR | Brilliant Blue | Figure-of-Merit | 255.98 RIU⁻¹ | researchgate.netkab.ac.ug |
Ultrafast Photonics and Nonlinear Optical Devices Incorporating Gallium Sulfide
Gallium sulfide (GaS), a layered group-III metal monochalcogenide, has emerged as a material of significant interest for applications in photonics and optoelectronics. frontiersin.orgacs.org Its unique electronic and nonlinear optical properties, particularly in its two-dimensional (2D) form, make it a promising candidate for developing advanced optical devices. polyu.edu.hkacs.org The wide bandgap of GaS, approximately 2.5 eV for bulk and increasing in thinner layers, along with its high stability and strong light-matter interaction, underpins its utility in ultrafast lasers and other nonlinear optical systems. frontiersin.orgpolyu.edu.hkresearchgate.net
Gallium Sulfide as Saturable Absorbers for Broadband Ultrafast Lasers
One of the most notable applications of 2D GaS is as a saturable absorber (SA) for generating ultrashort pulses in fiber lasers through passive Q-switching and mode-locking. nih.govrp-photonics.com A saturable absorber is a material whose absorption of light decreases as the intensity of the light increases. This nonlinear optical property allows it to selectively absorb low-intensity light while transmitting high-intensity light, enabling the formation of high-energy, short-duration laser pulses. nih.govrp-photonics.com
Research has demonstrated that GaS-based SAs can operate over a broad spectral range, a crucial feature for versatile ultrafast laser systems. acs.org GaS nanosheets, often synthesized via liquid-phase exfoliation, have been successfully integrated into fiber laser cavities to produce stable mode-locked pulses across different wavelengths, from the 1 µm to the 2 µm region. acs.orgx-mol.com This has been achieved in lasers using various gain media, including ytterbium (Yb), erbium (Er), and thulium (Tm). polyu.edu.hkacs.org
The performance of GaS SAs is characterized by several key parameters, including modulation depth, which indicates the extent of absorption change. Studies have reported significant modulation depths for GaS, such as 10% at 1 µm, 5.3% at 1.5 µm, and even higher values of 35.3% at 1066 nm and 29.1% at 1560 nm. acs.orgpolyu.edu.hkacs.org These high modulation depths are indicative of the material's strong potential for generating ultrashort laser pulses. acs.org
By incorporating GaS SAs, researchers have achieved impressive results in pulse generation. For instance, mode-locked fiber lasers have produced pulses with durations as short as 614 fs in the 1.5 µm telecommunication band and 448 fs at a central wavelength of 1561 nm. acs.orgnih.gov Furthermore, these lasers have demonstrated long-term operational stability, with one study reporting robust mode-locking for over 30 days. nih.gov Beyond fundamental mode-locking, GaS SAs have also been used to generate high-repetition-rate pulses through harmonic mode-locking, reaching up to 0.55 GHz (45th harmonic), as well as Q-switched pulses with durations in the microsecond range. acs.orgacs.org
Table 1: Performance of Gallium Sulfide (GaS) Based Saturable Absorbers in Ultrafast Lasers
| Laser Type | Wavelength | Pulse Duration | Modulation Depth | Repetition Rate | Reference |
|---|---|---|---|---|---|
| Yb-doped Fiber Laser | 1 µm | 46.22 ps | 10% | - | acs.orgacs.org |
| Er-doped Fiber Laser | 1.5 µm | 614 fs | 5.3% | - | acs.orgacs.org |
| Er-doped Fiber Laser | 1561 nm | 448 fs | - | 16.6 MHz | nih.gov |
| Tm-doped Fiber Laser | 2 µm | 1.02 ps | - | - | acs.org |
| Er-doped Fiber Laser (Q-switched) | 1.5 µm | 2.2 µs | 5.3% | - | acs.orgacs.org |
| Er-doped Fiber Laser (Harmonic Mode-locked) | 1.5 µm | - | 5.3% | 0.55 GHz (45th) | acs.orgacs.org |
Integration of Gallium Sulfide in General Nonlinear Optical Devices
The utility of gallium sulfide extends beyond saturable absorption to a broader range of nonlinear optical (NLO) applications. acs.org These applications are rooted in the material's second- and third-order nonlinear responses to high-intensity light. polyu.edu.hkacs.org
A significant second-order NLO effect observed in GaS is second-harmonic generation (SHG), where two photons of the same frequency interact with the material to generate a single photon with twice the frequency. acs.org This phenomenon is critically dependent on the material's crystal structure. Interestingly, while bulk GaS is centrosymmetric, odd-layered 2D GaS exhibits broken inversion symmetry, which is a prerequisite for SHG. polyu.edu.hkacs.org Research has confirmed a strong SHG response in 3-layer GaS, with a measured second-order susceptibility (χ⁽²⁾) of 47.98 pm/V, indicating a superior efficiency compared to other group III-VI metal monochalcogenides. polyu.edu.hkacs.org
GaS also demonstrates a rich variety of third-order NLO phenomena. frontiersin.org Depending on the excitation wavelength and intensity, GaS can exhibit either saturable absorption (SA) or reverse saturable absorption (RSA). frontiersin.org SA, the basis for its use in mode-locking, occurs when the material becomes transparent at high light intensities. Conversely, RSA, also known as two-photon absorption (TPA), is a process where the material's absorption increases with intensity. frontiersin.orgpolyu.edu.hk Studies using the Z-scan technique have revealed that GaS thin films show SA behavior at 532 nm, which is near the material's bandgap energy, and TPA behavior at 650 nm. frontiersin.orgfrontiersin.org This switchable nonlinear absorption makes GaS a candidate for applications like optical limiting, which protects sensitive optical components from high-intensity laser damage. frontiersin.org
The integration of GaS with established photonic platforms offers a path to enhanced device performance. For example, creating hybrid waveguides by placing GaS flakes on silicon nitride (SiN) structures has been shown to significantly boost the effective nonlinear index of the waveguide. optica.org One study reported a five-fold enhancement in the Kerr nonlinearity of a SiN microring resonator after integration with GaS, without introducing significant optical losses. optica.org This approach leverages the low-loss nature of SiN photonics and the strong nonlinearity of GaS to create highly efficient nonlinear devices. optica.org Further investigations into the NLO properties of GaS have also identified two-photon excited fluorescence (TPEF), confirming the material's TPA characteristics and its potential for applications in bio-imaging and sensing. polyu.edu.hknih.gov
Table 2: Nonlinear Optical (NLO) Properties of Gallium Sulfide (GaS)
| NLO Property | Wavelength | Measured Value | Material Form | Reference |
|---|---|---|---|---|
| Second-Order Susceptibility (χ⁽²⁾) | - | 47.98 pm/V | 3-layer GaS | polyu.edu.hkacs.org |
| Nonlinear Absorption Coefficient (β) | 532 nm | -1.8 x 10⁻⁸ m/W | Multilayer β-GaS Film | frontiersin.orgfrontiersin.org |
| Nonlinear Absorption Coefficient (β) | 650 nm | 4.9 x 10⁻⁸ m/W | Multilayer β-GaS Film | frontiersin.orgfrontiersin.org |
| Nonlinear Absorption Coefficient (β) | 800 nm | -9.3 x 10³ cm/GW | 2D GaS | acs.orgnih.gov |
| Nonlinear Absorption Coefficient (β) | 1066 nm | -91.0 x 10³ cm/GW | 2D GaS | acs.orgnih.gov |
| Nonlinear Absorption Coefficient (β) | 1560 nm | -6.05 x 10³ cm/GW | 2D GaS | acs.orgnih.gov |
| Modulation Depth | 800 nm | 24.4% | 2D GaS | polyu.edu.hk |
| Modulation Depth | 1066 nm | 35.3% | 2D GaS | polyu.edu.hk |
| Modulation Depth | 1560 nm | 29.1% | 2D GaS | polyu.edu.hk |
| Carrier Lifetime | - | Sub-nanosecond | Multilayer β-GaS Film | frontiersin.orgfrontiersin.org |
Table 3: List of Compound Names
| Compound Name | Formula |
|---|---|
| Gallium Sulfide | GaS |
| Gallium Selenide | GaSe |
| Gallium Arsenide | GaAs |
| Silicon Nitride | SiN |
| Ytterbium | Yb |
| Erbium | Er |
| Thulium | Tm |
Challenges and Future Research Directions in Gallium Sulfide Research
Addressing Material Stability Issues and Environmental Durability of GaS Devices
A critical challenge for the practical application of gallium sulfide (B99878) is its long-term stability and environmental durability. While considered to have high chemical and thermal stability, GaS is susceptible to oxidation when exposed to air. frontiersin.orgnih.gov This degradation can alter the material's electronic and optical properties, ultimately affecting device performance and lifespan.
Research has shown a trend of decreasing air stability among gallium monochalcogenides, with GaS being more stable than gallium selenide (B1212193) (GaSe) and gallium telluride (GaTe). nih.govacs.org However, even for GaS, oxidation is a concern that needs to be addressed. One promising approach to enhance stability is through passivation. Studies have demonstrated that a hydrogen passivation process can effectively prevent the oxidation of related materials like GaSe, suggesting a viable path for improving the durability of GaS as well. nih.gov
Future research should focus on:
Developing more robust and scalable passivation techniques specifically for GaS.
Investigating the long-term effects of environmental factors such as humidity and temperature on the performance of GaS-based devices.
Exploring the use of encapsulation layers to protect GaS from ambient conditions.
Bridging the Gap Between Theoretical Predictions and Experimental Validation for Gallium Sulfide
Significant progress has been made in theoretically predicting the electronic and optical properties of gallium sulfide. Density functional theory (DFT) calculations have been instrumental in understanding its band structure, projecting the contributions of different orbitals, and predicting how properties change with thickness. optica.orgacs.org For instance, theoretical calculations predicted a "Pudding Mold" valence band maximum (VBM) at the Γ point for monolayer GaS, which is expected to enhance carrier mobility. acs.org
However, a persistent challenge lies in the experimental validation of these theoretical predictions. acs.org While techniques like angle-resolved photoemission spectroscopy (ARPES) are crucial for directly observing the electronic band structure, experimental validation for many theoretical predictions regarding GaS is still in its early stages. acs.org Discrepancies between theoretical and experimental values for properties like the bandgap highlight the need for more refined theoretical models and precise experimental measurements. frontiersin.orgnih.gov
Key areas for future research include:
Conducting more comprehensive experimental studies, particularly using ARPES, to validate theoretical predictions of the band structure of GaS at different thicknesses. acs.org
Refining theoretical models to better account for experimental conditions and substrate effects.
Systematically comparing theoretical and experimental data to gain a deeper understanding of the material's fundamental properties.
| Form | Theoretical Bandgap (eV) | Experimental Bandgap (eV) |
|---|---|---|
| Bulk | - | 2.35 (indirect) frontiersin.orgnih.gov |
| Monolayer | 3.1 - 3.3 (indirect) frontiersin.orgnih.gov | Extrapolated to 3.1 (indirect) optica.org |
Controlled Integration of Gallium Sulfide in Complex Heterostructures and Van der Waals Devices
The ability to create heterostructures by combining different two-dimensional (2D) materials opens up possibilities for novel devices with tailored functionalities. nih.gov Gallium sulfide is a promising candidate for integration into such van der Waals heterostructures due to its wide bandgap. optica.orgyoutube.com A significant challenge, however, is the controlled and precise integration of GaS with other 2D materials to create clean and sharp interfaces. acs.org
One approach to forming heterostructures is the controlled oxidation of GaS to create a native gallium oxide (GaSxOy) layer, resulting in a GaSxOy/GaS heterostructure. cam.ac.ukarxiv.org This method has shown potential for applications in low-power electronic devices like resistive random-access memory (ReRAM). arxiv.org
Future research efforts should be directed towards:
Developing and refining techniques for the direct and scalable synthesis of GaS-based van der Waals heterostructures with other 2D materials. acs.org
Investigating the electronic and optical properties of different GaS-based heterostructures.
Exploring the potential of these heterostructures in a wider range of applications, including photodetectors, transistors, and sensors.
Development of Scalable and Low-Cost Fabrication Methods for Large-Area GaS Production
For gallium sulfide to transition from laboratory research to industrial applications, scalable and cost-effective fabrication methods for producing large-area, high-quality films are essential. While mechanical exfoliation is a common technique for obtaining high-quality GaS flakes for fundamental studies, it is not suitable for large-scale production. acs.orgresearchgate.net
Several scalable techniques are being explored, including:
Chemical Vapor Deposition (CVD): This method has been used to grow both monolayer and continuous GaS films. acs.org
Metal-Organic Chemical Vapor Deposition (MOCVD): MOCVD offers a pathway for the one-step synthesis of 2D GaS on substrates like sapphire, with the potential for wafer-scale integration. researchgate.net
Atomic Layer Deposition (ALD): ALD allows for precise control over film thickness and is a promising technique for depositing uniform GaS films. researchgate.net
A significant challenge in these processes is the potential for oxygen contamination. researchgate.net The development of low-cost natural gas production could play a role in reducing the operational costs of these energy-intensive fabrication methods. woodmac.comtexansfornaturalgas.comaga.org
Future research should prioritize:
Optimizing existing CVD, MOCVD, and ALD processes to improve the quality and yield of large-area GaS films.
Investigating novel, low-temperature growth methods to reduce costs and expand substrate compatibility.
Developing a deeper understanding of the growth mechanisms to better control the material's properties during synthesis.
Exploration of Novel Functionalization Strategies for Enhanced Gallium Sulfide Performance
Tailoring the properties of gallium sulfide through functionalization is a key strategy for enhancing its performance in specific applications. This can be achieved through various methods, including doping and surface modification.
Theoretical studies have shown that the electronic properties of GaS nanoribbons can be significantly altered by:
Substitutional doping: Introducing atoms like boron, carbon, silicon, nitrogen, or oxygen can either increase or decrease the energy gap. mdpi.com
Edge passivation: Terminating the edges of GaS nanoribbons with atoms like hydrogen, fluorine, or chlorine can also tune the energy gap. mdpi.com
Experimentally, the functionalization of related III-nitride heterostructures with a thin gold layer has been shown to improve sensitivity for hydrogen sulfide (H2S) sensing. kit.edu This suggests that surface functionalization of GaS could be a promising route for developing high-performance chemical sensors.
Future research directions in this area include:
Systematically investigating the effects of different dopants and surface functional groups on the electronic, optical, and chemical properties of GaS.
Developing controlled and stable functionalization processes.
Exploring the use of functionalized GaS in a variety of applications, such as biosensors, catalysts, and energy storage devices. purdue.edu
Advancements in Multiscale Modeling and Advanced Characterization Techniques for GaS
A deeper understanding of the structure-property relationships in gallium sulfide requires a combination of advanced modeling and characterization techniques.
Multiscale Modeling: This approach bridges different length and time scales, from the atomic to the macroscopic level, to predict material properties and device performance. kit.educlemson.edu While multiscale modeling has been applied to various materials, its application to GaS is still an emerging area. Future work could involve using these models to simulate the growth process, predict the behavior of GaS in complex device structures, and understand degradation mechanisms. uiuc.edu
Advanced Characterization Techniques: A suite of advanced characterization techniques is necessary to probe the structural, chemical, and physical properties of GaS at the nanoscale. mdpi.comresearchgate.netmines.edumdpi.com These include:
Spectroscopy: Techniques like X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy are used to determine chemical composition and crystal structure. mpg.denih.gov
Microscopy: Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) provide high-resolution images of the material's morphology and atomic structure. nih.gov
In-situ and Operando Methods: These techniques allow for the characterization of GaS under real operating conditions, providing crucial insights into its behavior in devices. mdpi.com
Future advancements in this area will rely on:
The development of more sophisticated multiscale models specifically tailored for 2D materials like GaS.
The application of a wider range of advanced and in-situ characterization techniques to study GaS.
The close integration of modeling and experimental results to accelerate the discovery and optimization of GaS-based materials and devices.
Q & A
Q. What are the standard experimental methods for synthesizing crystalline GaS thin films?
Gallium sulfide thin films are synthesized via chemical bath deposition (CBD) and hydrothermal methods . For CBD, precursors like gallium nitrate and thiourea are dissolved in aqueous solutions, deposited on glass substrates, and annealed at 200–300°C to achieve crystallinity . Mechanochemical synthesis is another approach, where high-energy ball milling of gallium and sulfur precursors produces metastable β- and γ-Ga₂S₃ polymorphs, which transition to α-phase upon thermal treatment (500–700°C) .
Q. How is the bandgap of GaS determined experimentally?
The direct and indirect bandgaps are calculated using UV-Vis absorption spectroscopy and Tauc plot analysis. For GaS thin films, absorption spectra are measured in the 300–1100 nm range. Plotting (αhν)² vs. hν yields the direct bandgap (e.g., 2.76 eV), while (αhν)¹/² vs. hν gives the indirect bandgap (e.g., 2.10 eV) . Note discrepancies in reported values (e.g., 3.0 eV indirect gap ), which may arise from structural variations or measurement conditions.
Q. What techniques characterize the structural and morphological properties of GaS?
- XRD : Identifies crystalline phases (e.g., hexagonal GaS vs. cubic Ga₂S₃) and lattice parameters .
- SEM/AFM : Reveals surface morphology (e.g., island-like structures with 28–48 nm particle size and 11.84 nm roughness) .
- Raman spectroscopy : Detects vibrational modes linked to Ga-S bonding and layer stacking .
Advanced Research Questions
Q. How do defect states influence photoluminescence (PL) in GaS crystals?
Low-temperature PL spectroscopy (e.g., 9 K) reveals emission bands at 2.22 eV (A-band), 2.02 eV (B-band), and 1.59 eV (C-band). These arise from donor-acceptor pair (DAP) recombination , involving shallow donors (e.g., iodine substitutions) and deep acceptors (e.g., gallium vacancies, VGa). Activation energies (0.017–0.151 eV) are derived from temperature-dependent PL intensity fits . The C-band’s anomalous blue shift (25–130 K) suggests configurational coordinate model dynamics or multi-excited states .
Q. What mechanisms govern sodium-ion storage in Ga₂S₃ anodes?
Ga₂S₃ nanorods synthesized via hydrothermal methods exhibit a conversion reaction mechanism :
Ex situ XRD and TEM confirm phase transitions during sodiation/desodiation. Theoretical DFT studies highlight sulfur vacancy sites as active centers for Na⁺ adsorption .
Q. How can polymorph control be achieved in Ga₂S₃ synthesis?
Mechanochemical synthesis produces metastable β- and γ-Ga₂S₃, while annealing at 500°C induces α-phase transition. In situ XRD tracks phase evolution, revealing that prolonged milling (e.g., 12 hours) stabilizes γ-phase due to kinetic trapping .
Data Contradictions and Resolution Strategies
Q. How to resolve discrepancies in reported GaS bandgap values?
Conflicting bandgap data (e.g., 2.10 eV vs. 3.0 eV ) may stem from:
- Sample purity : CBD-grown films may contain impurities affecting optical properties .
- Measurement techniques : Ellipsometry (used in Ref. ) vs. Tauc plot extrapolation .
- Crystallographic phase : GaS (hexagonal) vs. Ga₂S₃ (cubic) differences.
Resolution : Cross-validate with XPS (chemical composition) and TEM (crystallinity) .
Methodological Tables
Q. Table 1: Structural Parameters of GaS Thin Films (CBD Synthesis)
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Crystallite Size | 28–48 nm | XRD | |
| Surface Roughness | 11.84 nm | AFM | |
| Direct Bandgap | 2.76 eV | UV-Vis | |
| Indirect Bandgap | 2.10 eV | UV-Vis |
Q. Table 2: PL Band Characteristics in GaS Crystals
| Band | Peak Energy (eV) | Activation Energy (eV) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| A | 2.22 | 0.017 | Shallow donor-deep acceptor | |
| B | 2.02 | 0.013 | Shallow donor-deep acceptor | |
| C | 1.59 | 0.151 | Configurational coordinate |
Key Challenges in GaS Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
